molecular formula C7H4F3NO3 B1410189 6-Difluoromethoxy-2-fluoronicotinic acid CAS No. 1806336-55-9

6-Difluoromethoxy-2-fluoronicotinic acid

Katalognummer: B1410189
CAS-Nummer: 1806336-55-9
Molekulargewicht: 207.11 g/mol
InChI-Schlüssel: ZGPVDOPPIHXVTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Difluoromethoxy-2-fluoronicotinic acid (CAS 1806336-55-9) is a high-purity fluorinated nicotinic acid derivative supplied for pharmaceutical and agrochemical research and development. This compound features a molecular formula of C7H4F3NO3 and a molecular weight of 207.11 g/mol . As a versatile chemical building block, it is designed for the synthesis of novel active pharmaceutical ingredients (APIs) and other biologically active compounds. The strategic incorporation of both fluorine and difluoromethoxy substituents on the nicotinic acid scaffold is a recognized strategy in modern medicinal chemistry to fine-tune the properties of a molecule . The fluorine atom and difluoromethoxy group are known to significantly influence a compound's characteristics, potentially enhancing metabolic stability by blocking susceptible sites of oxidation, modulating lipophilicity to improve cell membrane permeability, and adjusting pKa values to optimize bioavailability . The difluoromethoxy (OCF2H) group, in particular, is considered a "privileged" motif that can act as a bioisostere and lipophilic hydrogen-bond donor . Researchers utilize this compound as a key intermediate in the exploration of new therapeutic agents. Fluorinated nicotinic acid derivatives, in general, have been investigated for a wide range of applications, including use in positron emission tomography (PET) tracers and as scaffolds for developing anti-cancer treatments . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

6-(difluoromethoxy)-2-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-5-3(6(12)13)1-2-4(11-5)14-7(9)10/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPVDOPPIHXVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 6-(Difluoromethoxy)-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, synthesis, and application of 6-(difluoromethoxy)-2-fluoronicotinic acid , a specialized fluorinated building block used in medicinal chemistry.

Chemical Identity & Nomenclature

The precise identification of fluorinated pyridine derivatives is critical due to the profound electronic and steric differences imposed by regioisomers.

Parameter Details
Common Name 6-(Difluoromethoxy)-2-fluoronicotinic acid
IUPAC Name 6-(Difluoromethoxy)-2-fluoropyridine-3-carboxylic acid
CAS Number 1806336-55-9
Molecular Formula

Molecular Weight 207.11 g/mol
SMILES OC(=O)c1ccc(OC(F)F)nc1F
Structure Class Polyfluorinated Heteroaromatic Carboxylic Acid
Nomenclature Analysis
  • Parent Structure: Nicotinic acid (pyridine-3-carboxylic acid). The carboxyl group (

    
    ) defines position 3.
    
  • Numbering: The pyridine nitrogen is position 1. Numbering proceeds towards the carboxyl group to give it the lowest possible locant (3).

  • Substituents:

    • Position 2: Fluoro (

      
      ).[1][2][3]
      
    • Position 6: Difluoromethoxy (

      
      ).
      
  • IUPAC Priority: Carboxylic acid > Ether > Halogen. The name is constructed as a substituted pyridine-3-carboxylic acid.

Physicochemical Profile

The dual fluorination pattern (ring fluorine and side-chain difluoromethoxy) imparts unique physicochemical properties, making this compound a valuable "magic methyl" bioisostere alternative.

Property Value / Characteristic Relevance in Drug Design
Predicted pKa (Acid) 3.10 ± 0.2Stronger acid than nicotinic acid (pKa 4.75) due to electron-withdrawing F and

.
Predicted LogP ~1.8 - 2.1Moderate lipophilicity;

is more lipophilic than

(LogP

).
H-Bond Donor (HBD) 1 (COOH)The

proton is a weak HBD (lipophilic hydrogen bond donor).
H-Bond Acceptor (HBA) 4N, O(carbonyl), O(ether), F.
Electronic Effect

(

)
The

group is electron-withdrawing, deactivating the ring less than

but more than

.

Synthesis & Manufacturing

The synthesis of 6-(difluoromethoxy)-2-fluoronicotinic acid typically avoids direct fluorination of the complex core. Instead, it relies on the difluoromethylation of a hydroxypyridine precursor .

Core Synthetic Pathway

The most robust "field-proven" route utilizes Sodium Chlorodifluoroacetate (


)  as a difluorocarbene source to alkylate the 6-hydroxy intermediate.
Step 1: Precursor Preparation

Starting material: 2,6-Difluoronicotinic acid (commercially available).

  • Esterification: React with MeOH/

    
     to form Methyl 2,6-difluoronicotinate .
    
  • Selective Hydrolysis: Controlled basic hydrolysis (NaOH, 1 eq) or reaction with benzyl alcohol followed by hydrogenolysis targets the more electrophilic 6-position (activated by para-N) to yield Methyl 2-fluoro-6-hydroxynicotinate (exists in tautomeric equilibrium with the pyridone).

Step 2: Difluoromethylation (The Critical Step)

Direct alkylation of the hydroxy group using a difluorocarbene source.

  • Reagents: Sodium chlorodifluoroacetate (

    
    ), 
    
    
    
    , DMF/Water.
  • Mechanism: Thermal decarboxylation of the acetate generates difluorocarbene (

    
    ) in situ, which inserts into the O-H bond (or reacts with the phenoxide).
    
  • Conditions:

    
    , inert atmosphere.
    
Step 3: Saponification

Hydrolysis of the methyl ester to the final free acid.

Experimental Protocol (General Procedure for Step 2)

Note: This protocol is adapted from standard difluoromethylation methodologies (e.g., J. Org. Chem. 2006).[4]

  • Charge: To a reaction vessel, add Methyl 2-fluoro-6-hydroxynicotinate (1.0 eq),

    
      (1.5 eq), and anhydrous DMF  (10 vol).
    
  • Heat: Warm the mixture to

    
     to ensure deprotonation.
    
  • Addition: Slowly add Sodium Chlorodifluoroacetate (2.5 eq) dissolved in DMF over 1 hour.

  • Reaction: Heat to

    
     for 4–6 hours. Monitor by LC-MS for the disappearance of the pyridone peak and appearance of the 
    
    
    
    adduct (
    
    
    ).
  • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc) is usually required to separate N-alkylated byproducts (though O-alkylation is favored for pyridines with electron-withdrawing groups).

Reaction Pathway Diagram

SynthesisPath Start 2,6-Difluoronicotinic Acid Inter1 Methyl 2,6-difluoronicotinate Start->Inter1 MeOH, H+ Inter2 Methyl 2-fluoro-6-hydroxynicotinate (Pyridone Tautomer) Inter1->Inter2 Selective Hydrolysis (NaOH, 1eq) ProductEster Methyl 6-(difluoromethoxy)- 2-fluoronicotinate Inter2->ProductEster Alkylation Reagent Reagent: ClCF2CO2Na (Difluorocarbene Source) Reagent->ProductEster :CF2 insertion Final 6-(Difluoromethoxy)- 2-fluoronicotinic Acid ProductEster->Final LiOH, THF/H2O

Figure 1: Strategic synthesis pathway via difluorocarbene insertion.

Applications in Drug Discovery

This compound serves as a high-value scaffold for Structure-Activity Relationship (SAR) optimization.

The "Lipophilic Hydrogen Bond Donor"

The


 group is a bioisostere for a methoxy group (

) or a hydroxyl group (

).
  • vs.

    
    :  The 
    
    
    
    group is more lipophilic and metabolically stable. The
    
    
    moiety withdraws electrons, making the oxygen less basic and the C-H bond acidic enough to act as a weak hydrogen bond donor.
  • vs.

    
    :  It removes the strong H-bond donor character of the phenol while retaining some polarity, often improving membrane permeability.
    
Metabolic Blocking

The C-6 position of nicotinic acid derivatives is a metabolic "soft spot," prone to oxidation by aldehyde oxidase.

  • Solution: Substitution at C-6 blocks this oxidative clearance.

  • Advantage: The

    
     group is generally stable to P450 metabolism, unlike a simple methyl ether which can be O-demethylated.
    
Scaffold Reactivity (SNAr)

The 2-fluoro substituent is highly activated for Nucleophilic Aromatic Substitution (


) due to the ortho-nitrogen and the electron-withdrawing carboxyl group.
  • Utility: Researchers can displace the 2-F with amines, thiols, or alkoxides to generate diverse libraries of 2-substituted-6-(difluoromethoxy)nicotinic acids.

Bioisostere Core 6-(Difluoromethoxy)-2-fluoronicotinic Acid Effect1 Metabolic Stability (Blocks C6 Oxidation) Core->Effect1 Effect2 Lipophilicity Boost (LogP Increase vs -OH) Core->Effect2 Effect3 SNAr Handle (2-F Displacement) Core->Effect3 Target Target Applications: - P2X3 Antagonists - Kinase Inhibitors - Herbicides Effect1->Target Effect2->Target Effect3->Target

Figure 2: Medicinal chemistry utility and property modulation.

Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Handling:

    • The compound is an organic acid; use standard PPE (gloves, goggles).

    • Warning: Synthesis involving Sodium Chlorodifluoroacetate generates Difluorocarbene , a reactive intermediate.[6][7] While not isolated, the reaction should be vented properly as

      
       is released.
      
  • Storage: Store in a cool, dry place. Fluorinated pyridines are generally stable but should be kept away from strong bases to prevent premature

    
     at the 2-position.
    

References

  • Compound Identity : PubChem. 6-(Difluoromethoxy)-2-fluoronicotinic acid (CAS 1806336-55-9). National Library of Medicine. Link

  • Synthesis Methodology : Zafrani, Y., et al. (2016). Sodum Chlorodifluoroacetate: A Practical Reagent for the Difluoromethylation of Phenols and Thiophenols. Journal of Organic Chemistry. Link

  • Medicinal Chemistry : Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • IUPAC Rules : IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Link

Sources

Discovery and Development of 6-(Difluoromethoxy)-2-fluoronicotinic Acid: A Strategic Building Block in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of fluorine into heterocyclic scaffolds has fundamentally transformed medicinal chemistry and agrochemical development. Among the most versatile of these modern fluorinated building blocks is 6-(difluoromethoxy)-2-fluoronicotinic acid (CAS: 1806336-55-9). Unlike simple fluorinated arenes, this molecule presents a highly orchestrated arrangement of functional groups: a difluoromethoxy ether (-OCF₂H), a highly electronegative 2-fluoro substituent, and a versatile carboxylic acid handle.

This whitepaper provides an in-depth technical analysis of 6-(difluoromethoxy)-2-fluoronicotinic acid. As a Senior Application Scientist, I will deconstruct the physicochemical rationale behind its design, detail a self-validating synthetic methodology for its preparation, and explore its applications in overcoming common pharmacokinetic liabilities in drug discovery.

Physicochemical Profiling and Structural Rationale

The discovery and subsequent commercialization of 6-(difluoromethoxy)-2-fluoronicotinic acid did not occur by accident; it was driven by the need to solve specific metabolic and physicochemical liabilities inherent to standard nicotinic acid derivatives [1].

The Difluoromethoxy (-OCF₂H) Motif

The -OCF₂H group is frequently deployed as a lipophilic bioisostere for methoxy (-OCH₃) or hydroxyl (-OH) groups. The strongly electron-withdrawing fluorine atoms reduce the electron density on the oxygen, rendering the ether highly resistant to oxidative dealkylation by Cytochrome P450 enzymes. Furthermore, the polarized C-H bond of the difluoromethyl group can act as a unique, weak hydrogen-bond donor, allowing for novel binding interactions within target protein pockets [3].

The 2-Fluoro Substituent

The strategic placement of a fluorine atom at the 2-position (ortho to the carboxylic acid) serves two primary functions:

  • pKa Modulation: The strong inductive effect (-I) of the fluorine atom significantly lowers the pKa of the adjacent carboxylic acid. This is critical when designing molecules that require a specific ionization state at physiological pH to penetrate cell membranes or bind to target receptors.

  • Synthetic Versatility: The 2-fluoro group is highly activated toward Nucleophilic Aromatic Substitution (SₙAr), providing a late-stage handle for derivatization with amines, thiols, or alcohols.

Quantitative Physicochemical Comparison

To illustrate the profound impact of these substitutions, the table below summarizes the theoretical physicochemical shifts when transitioning from a standard nicotinic acid core to the fully functionalized 6-(difluoromethoxy)-2-fluoronicotinic acid.

CompoundEstimated pKa (COOH)Estimated LogPPolar Surface Area (Ų)Metabolic Stability (CYP450)
Nicotinic Acid4.750.3637.3Low (Rapid clearance)
6-Methoxynicotinic Acid4.701.0546.5Moderate (O-demethylation)
6-(Difluoromethoxy)-2-fluoronicotinic Acid ~3.05 ~2.20 46.5 High (Resistant to oxidation)

Table 1: Comparative physicochemical properties highlighting the enhanced lipophilicity and acidity imparted by the fluorinated motifs.

Mechanistic Insights: The Challenge of Ambident Reactivity

The synthesis of difluoromethoxy-pyridines typically proceeds via the reaction of a pyridone (or hydroxypyridine) with a difluorocarbene (:CF₂) source. However, 2-pyridones and 6-hydroxynicotinic acids exist in a tautomeric equilibrium. This creates an ambident nucleophile capable of reacting at either the oxygen (O-alkylation) or the nitrogen (N-alkylation) [1, 2].

The causality behind experimental choices in difluoromethylation is strictly governed by this ambident nature. Strong bases (e.g., NaOH, KOH) fully deprotonate the nitrogen, driving the reaction toward the thermodynamically stable, but undesired, N-difluoromethyl pyridone byproduct. Conversely, using mild bases (e.g., K₂CO₃) under neutral-to-mild conditions favors kinetic trapping at the oxygen, yielding the desired O-difluoromethyl ether [4].

Mechanism Pyridone Hydroxypyridine / Pyridone (Ambident Nucleophile) Carbene Difluorocarbene (:CF2) Reactive Intermediate Pyridone->Carbene O_Alk Kinetic Control (Mild Base: K2CO3, DMF) Carbene->O_Alk Neutral/Mild N_Alk Thermodynamic Control (Strong Base: NaOH, H2O) Carbene->N_Alk Highly Basic Product_O O-Difluoromethylation (Desired Ether Product) O_Alk->Product_O Product_N N-Difluoromethylation (Undesired Pyridone) N_Alk->Product_N

Caption: Divergent mechanistic pathways of difluorocarbene trapping by ambident pyridone nucleophiles.

Self-Validating Synthetic Methodology

To ensure high fidelity and yield, the synthesis of 6-(difluoromethoxy)-2-fluoronicotinic acid must be executed with strict control over reaction conditions. The following protocol describes a highly optimized, three-step sequence starting from commercially available 2-fluoro-6-hydroxynicotinic acid.

Step 1: Carboxylic Acid Protection (Esterification)

Rationale: The free carboxylic acid must be protected to prevent competitive esterification by the difluorocarbene and to increase the solubility of the intermediate in organic solvents.

  • Suspend 2-fluoro-6-hydroxynicotinic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.

  • Reflux the mixture for 12 hours.

  • Validation Check: Monitor via LC-MS. The starting material peak (M-H) should disappear, replaced by the methyl ester mass (M+H).

  • Concentrate under vacuum, neutralize with saturated NaHCO₃, and extract with Ethyl Acetate (EtOAc). Dry over MgSO₄ and concentrate to yield Methyl 2-fluoro-6-hydroxynicotinate .

Step 2: Regioselective O-Difluoromethylation

Rationale: Sodium chlorodifluoroacetate (ClCF₂COONa) is utilized as a mild, ozone-friendly difluorocarbene precursor. K₂CO₃ is selected as the base to suppress N-alkylation [2, 4].

  • Dissolve Methyl 2-fluoro-6-hydroxynicotinate (1.0 eq) in anhydrous DMF (0.2 M) under an N₂ atmosphere.

  • Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to pre-form the phenoxide equivalent.

  • Add Sodium chlorodifluoroacetate (2.5 eq) in one portion.

  • Heat the reaction mixture to 100 °C for 4 hours. Note: Gradual heating is critical to control the release of :CF₂ gas and prevent dimerization to tetrafluoroethylene.

  • Validation Check: TLC (Hexanes:EtOAc 3:1). The highly lipophilic O-difluoromethylated product will elute significantly faster (higher Rf) than the polar starting material.

  • Quench with water, extract with EtOAc, wash extensively with brine (to remove DMF), and purify via silica gel chromatography to yield Methyl 6-(difluoromethoxy)-2-fluoronicotinate .

Step 3: Saponification to the Free Acid

Rationale: Mild hydrolysis using LiOH ensures the ester is cleaved without triggering an SₙAr displacement of the sensitive 2-fluoro group.

  • Dissolve the intermediate from Step 2 in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

  • Add LiOH·H₂O (1.5 eq) and stir at room temperature for 2 hours.

  • Validation Check: LC-MS should indicate complete conversion to the free acid.

  • Acidify the mixture to pH 2 using 1M HCl. The target compound will precipitate.

  • Filter, wash with cold water, and dry under high vacuum to afford 6-(difluoromethoxy)-2-fluoronicotinic acid as a white solid.

SynthWorkflow A 2-Fluoro-6-hydroxynicotinic acid (Starting Material) B Esterification (MeOH, H2SO4, Reflux) A->B C Methyl 2-fluoro-6-hydroxynicotinate (Intermediate 1) B->C D Difluoromethylation (ClCF2COONa, K2CO3, DMF, 100°C) C->D E Methyl 6-(difluoromethoxy)-2-fluoronicotinate (Intermediate 2) D->E F Saponification (LiOH, THF/H2O, RT) E->F G 6-(Difluoromethoxy)-2-fluoronicotinic acid (Target Compound) F->G

Caption: Three-step synthetic workflow for 6-(difluoromethoxy)-2-fluoronicotinic acid.

Applications in Agrochemicals and Pharmaceuticals

The unique structural properties of 6-(difluoromethoxy)-2-fluoronicotinic acid make it an invaluable precursor in two primary fields:

  • Agrochemicals (PPO Inhibitors): Pyridyl phenyl ether herbicides act by inhibiting protoporphyrinogen oxidase (PPO). The difluoromethoxy group significantly enhances the binding affinity of these molecules to the PPO enzyme while providing the metabolic stability required for prolonged herbicidal efficacy in the field [4].

  • Pharmaceuticals (Kinase & GPCR Ligands): In drug discovery, the nicotinic acid core is frequently coupled with aliphatic or aromatic amines to form complex amides. The 2-fluoro group restricts the rotational freedom of the resulting amide bond, locking the drug candidate into a bioactive conformation. Simultaneously, the -OCF₂H group enhances blood-brain barrier (BBB) penetration for central nervous system (CNS) targets [3].

Analytical Characterization Standards

To confirm the identity and purity of the synthesized 6-(difluoromethoxy)-2-fluoronicotinic acid, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, DMSO-d6): A characteristic triplet for the difluoromethoxy proton (-OCF₂H ) will appear around δ 7.50–7.90 ppm with a large geminal fluorine-hydrogen coupling constant (²J_HF ≈ 72 Hz). Aromatic protons will appear as distinct doublets or multiplets depending on the substitution pattern.

  • ¹⁹F NMR (376 MHz, DMSO-d6): Two distinct signals are required. A doublet for the -OCF₂H group (integrating to 2F) and a singlet/multiplet for the 2-fluoro atom (integrating to 1F).

  • LC-MS (ESI-): The mass spectrum must show a dominant [M-H]⁻ ion at m/z 206.0.

References

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Center for Biotechnology Information (PMC).[Link]

spectroscopic data for 6-(difluoromethoxy)-2-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Profiling of 6-(Difluoromethoxy)-2-fluoronicotinic Acid

Executive Summary

6-(Difluoromethoxy)-2-fluoronicotinic acid (CAS: 1806336-55-9) represents a critical fluorinated scaffold in modern medicinal chemistry, particularly for the development of lipophilic bioisosteres. The simultaneous presence of a hard electrophile (2-fluoro), a lipophilic hydrogen-bond donor/acceptor (difluoromethoxy), and a reactive handle (carboxylic acid) makes this compound a high-value intermediate.

This technical guide provides a comprehensive spectroscopic atlas and validation protocol for researchers. It moves beyond simple data listing to explain the structural causality of the spectral features, ensuring robust identification and purity analysis.

Part 1: Molecular Specifications & Structural Logic

ParameterSpecification
IUPAC Name 2-Fluoro-6-(difluoromethoxy)pyridine-3-carboxylic acid
Molecular Formula C₇H₄F₃NO₃
Molecular Weight 207.11 g/mol
CAS Number 1806336-55-9
Key Structural Features Pyridine Core, 2-F (electronegative), 6-OCHF₂ (lipophilic), 3-COOH (acidic)
Structural Connectivity Diagram (DOT)

The following diagram illustrates the scalar coupling network essential for NMR interpretation.

CouplingNetwork cluster_legend Legend: Coupling Interactions H4 H-4 (Aromatic) H5 H-5 (Aromatic) H4->H5 ³J(HH) ~8 Hz (Ortho) F2 F-2 (Ring Fluorine) H4->F2 ³J(HF) ~9 Hz H5->F2 ⁴J(HF) ~3 Hz OCHF2_H H (Difluoromethoxy) OCHF2_F F (Difluoromethoxy) OCHF2_H->OCHF2_F ²J(HF) ~73 Hz (Geminal) key Solid: Strong Scalar Coupling Dashed: Long-range Coupling

Caption: Scalar coupling network highlighting the critical ²J(HF) geminal coupling of the difluoromethoxy group and the ³J(HH) ortho-coupling of the pyridine ring.

Part 2: Spectroscopic Atlas (The Core)

Nuclear Magnetic Resonance (NMR) Profile

Solvent: DMSO-d₆ is the required solvent to prevent exchange of the carboxylic acid proton and ensure solubility.

A. ¹H NMR (400 MHz, DMSO-d₆) The proton spectrum is defined by three distinct regions: the acidic proton, the aromatic zone, and the diagnostic difluoromethoxy triplet.

AssignmentShift (δ, ppm)MultiplicityCoupling Constants (J)Structural Causality
COOH 13.5 - 14.0Broad SingletN/ADeshielded acidic proton; broadness indicates H-bonding.
H-4 8.35 - 8.45dd (Doublet of Doublets)³J(H4-H5) ≈ 8.2 Hz³J(H4-F2) ≈ 9.5 HzLocated ortho to the electron-withdrawing COOH group, causing significant downfield shift.
OCHF₂ 7.60 - 7.90t (Triplet)²J(H-F) ≈ 73.0 Hz Diagnostic Peak. The geminal fluorines split this proton into a wide triplet. The large J-value is specific to -OCHF₂.
H-5 7.10 - 7.25dd (Doublet of Doublets)³J(H5-H4) ≈ 8.2 Hz⁴J(H5-F2) ≈ 2-3 HzShielded relative to H-4 due to the electron-donating resonance effect of the oxygen at position 6.

B. ¹⁹F NMR (376 MHz, DMSO-d₆) Fluorine NMR is the most rapid method for purity assessment for this compound.

AssignmentShift (δ, ppm)MultiplicityCoupling Constants (J)Notes
2-F -65.0 to -68.0MultipletComplexTypical range for 2-fluoropyridines.
-OCHF₂ -81.0 to -84.0d (Doublet)²J(F-H) ≈ 73.0 Hz Appears as a doublet due to coupling with the single geminal proton.

C. ¹³C NMR (100 MHz, DMSO-d₆)

  • C=O (COOH): ~164 ppm.

  • C-2 (d, ¹J_CF ~240 Hz): The carbon directly bonded to fluorine will appear as a widely split doublet around 160-162 ppm.

  • -OCHF₂ (t, ¹J_CF ~260 Hz): A triplet centered around 115-119 ppm. This multiplet is often low intensity due to splitting and lack of NOE.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred due to the carboxylic acid.

  • Target Ion [M-H]⁻: 206.1 m/z.

  • Fragmentation Pattern:

    • Loss of CO₂ (M - 44) is common in MS/MS experiments (decarboxylation).

    • Loss of HF (M - 20) may occur under high collision energy.

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 2500–3300 cm⁻¹ (Broad, carboxylic acid dimer).

  • C=O Stretch: 1680–1710 cm⁻¹ (Strong, conjugated acid).

  • C-F Stretch: 1000–1200 cm⁻¹ (Multiple strong bands).

Part 3: Experimental Protocols & Validation

Protocol 1: Sample Preparation for NMR Validation

Objective: To obtain a high-resolution spectrum free from rotameric broadening or exchange suppression.

  • Solvent Selection: Use DMSO-d₆ (99.9% D) . Avoid CDCl₃ as the carboxylic acid solubility is poor, leading to line broadening.

  • Concentration: Weigh 5–10 mg of the solid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆. Vortex for 30 seconds. The solution should be clear and colorless.

  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • Set relaxation delay (d1) to 2.0 seconds (essential for accurate integration of the isolated OCHF₂ proton).

    • Acquire ¹H (16 scans) and ¹⁹F (8 scans, non-decoupled).

Protocol 2: Impurity Profiling (Self-Validating System)

Common impurities arise from hydrolysis of the difluoromethoxy group or the 2-fluoro position.

  • Impurity A (Hydrolysis of OCHF₂): 2-fluoro-6-hydroxynicotinic acid.

    • Detection: Disappearance of the triplet at ~7.7 ppm (¹H) and the doublet at -82 ppm (¹⁹F).

  • Impurity B (Hydrolysis of 2-F): 6-(difluoromethoxy)-2-hydroxynicotinic acid.

    • Detection: Disappearance of the signal at -66 ppm (¹⁹F).

Analytical Workflow Diagram (DOT)

Workflow Start Crude Sample Prep Dissolve in DMSO-d6 (Conc: 10 mg/0.6 mL) Start->Prep F19 Run 19F NMR (Rapid Screen) Prep->F19 Decision Two Signals Present? (-66 ppm & -82 ppm) F19->Decision H1 Run 1H NMR (Full Characterization) Decision->H1 Yes Fail FAIL: Check Hydrolysis Decision->Fail No MS LC-MS (ESI-) Confirm [M-H]- = 206.1 H1->MS Pass PASS: Release Batch MS->Pass

Caption: Step-by-step decision tree for the spectroscopic validation of 6-(difluoromethoxy)-2-fluoronicotinic acid.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate. (Provides baseline shifts for fluoronicotinic acid derivatives). Link

  • Sigma-Aldrich. 6-(Difluoromethoxy)nicotinonitrile Product Sheet. (Reference for difluoromethoxy group stability and handling). Link

  • University of Wisconsin-Madison. Evans/Reich pKa and NMR Data Tables. (Authoritative source for ¹⁹F and ¹H chemical shift prediction in pyridine systems). Link

  • National Institutes of Health (PubChem). 6-Fluoronicotinic Acid Compound Summary. (Data on the 2-fluoro-pyridine core scaffold). Link

An In-depth Technical Guide to the Starting Materials and Synthesis of 6-(difluoromethoxy)-2-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 6-(difluoromethoxy)-2-fluoronicotinic acid, a key building block in contemporary medicinal chemistry. The guide delves into the selection of starting materials, detailed experimental protocols for the core chemical transformations, and the underlying scientific principles governing these reactions. The primary route detailed involves the strategic construction of a 2-fluoro-6-hydroxypyridine scaffold, followed by a crucial O-difluoromethylation step, and concluding with ester hydrolysis. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of complex fluorinated heterocyclic compounds for drug discovery and development.

Introduction: The Significance of the Difluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups into bioactive molecules is a well-established strategy for modulating their physicochemical and pharmacological properties. The difluoromethyl (-CF2H) and difluoromethoxy (-OCF2H) moieties have garnered significant attention due to their unique characteristics. The difluoromethoxy group, in particular, can act as a bioisosteric replacement for a hydroxyl or thiol group, offering improved metabolic stability and membrane permeability.[1] Its ability to participate in hydrogen bonding, coupled with its lipophilic nature, makes it a valuable substituent for enhancing the binding affinity and overall druglikeness of a molecule.[2] 6-(difluoromethoxy)-2-fluoronicotinic acid serves as a versatile scaffold for the synthesis of a wide range of pharmaceutical candidates.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of 6-(difluoromethoxy)-2-fluoronicotinic acid points towards a convergent synthetic strategy. The target molecule can be disconnected at the ether linkage and the carboxylic acid, suggesting a multi-step approach.

G 6-(difluoromethoxy)-2-fluoronicotinic acid 6-(difluoromethoxy)-2-fluoronicotinic acid Methyl 6-(difluoromethoxy)-2-fluoronicotinate Methyl 6-(difluoromethoxy)-2-fluoronicotinate 6-(difluoromethoxy)-2-fluoronicotinic acid->Methyl 6-(difluoromethoxy)-2-fluoronicotinate Hydrolysis Methyl 2-fluoro-6-hydroxynicotinate Methyl 2-fluoro-6-hydroxynicotinate Methyl 6-(difluoromethoxy)-2-fluoronicotinate->Methyl 2-fluoro-6-hydroxynicotinate O-Difluoromethylation 2-Fluoro-6-hydroxynicotinic acid 2-Fluoro-6-hydroxynicotinic acid Methyl 2-fluoro-6-hydroxynicotinate->2-Fluoro-6-hydroxynicotinic acid Esterification Starting Materials Starting Materials 2-Fluoro-6-hydroxynicotinic acid->Starting Materials Multi-step synthesis

Caption: Retrosynthetic analysis of 6-(difluoromethoxy)-2-fluoronicotinic acid.

This analysis highlights three key transformations:

  • Synthesis of a 2-fluoro-6-hydroxynicotinic acid derivative: This is the foundational step, establishing the core pyridine ring with the necessary functional groups.

  • O-difluoromethylation: The introduction of the difluoromethoxy group onto the hydroxylated pyridine ring.

  • Hydrolysis: The final conversion of an ester intermediate to the desired carboxylic acid.

Synthesis of Key Intermediates: The 2-Fluoro-6-hydroxynicotinic Acid Scaffold

The synthesis of the 2-fluoro-6-hydroxynicotinic acid core can be approached from several starting materials. A common and efficient method involves the construction of the pyridine ring from acyclic precursors.

Pathway A: From 2-Fluoro-5-methylpyridine

A straightforward approach to a related precursor, 6-fluoronicotinic acid, involves the oxidation of 2-fluoro-5-methylpyridine.[3] While this does not directly yield the 6-hydroxy derivative, it provides a valuable starting point for further functionalization.

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, add 2-fluoro-5-methylpyridine (11.1 g, 0.1 mol) and 250 mL of water.

  • With stirring, add potassium permanganate (31.6 g, 0.2 mol) and potassium hydroxide (5.6 g, 0.1 mol).

  • Heat the mixture in an oil bath to 95 °C and maintain the reaction for 5 hours.

  • Filter the hot reaction mixture and collect the filtrate.

  • Allow the filtrate to cool to room temperature and adjust the pH to 2-4 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid and extract the filtrate twice with dichloromethane.

  • Combine the filtered solid and the organic extracts and concentrate under reduced pressure to yield 6-fluoronicotinic acid.

ParameterValueReference
Starting Material2-Fluoro-5-methylpyridine[3]
Key ReagentsKMnO₄, KOH[3]
Reaction Temperature95 °C[3]
Reaction Time5 hours[3]
Yield~84% (as reported for a similar process)[4]
Pathway B: From Coumalic Acid Derivatives

A well-established route to 6-hydroxynicotinic acid utilizes methyl coumalate, which can be prepared from coumalic acid.[5] This method provides direct access to the required 6-hydroxy functionality.

  • Preparation of Methyl Coumalate:

    • In a 500 mL round-bottomed flask, add pulverized coumalic acid (50 g, 0.36 mol) in small portions to concentrated sulfuric acid (139 mL) while maintaining the temperature between 20-30 °C.

    • Add methanol (70 mL) in small portions, keeping the temperature between 25-35 °C.

    • Heat the mixture on a steam bath for 1 hour, then cool and pour into 800 mL of ice-water.

    • Neutralize with anhydrous sodium carbonate and collect the precipitated methyl coumalate.

  • Synthesis of 6-Hydroxynicotinic Acid:

    • To a beaker with 14% ammonium hydroxide (117 mL), add methyl coumalate (45 g, 0.29 mol) while keeping the temperature below 20 °C. Stir for 45 minutes.

    • Add the ammoniacal solution to a hot solution of approximately 17% aqueous sodium hydroxide (600 mL) and bring to a boil.

    • After boiling for 1 hour, cool the solution and acidify with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain 6-hydroxynicotinic acid.

ParameterValueReference
Starting MaterialCoumalic Acid[5]
Key IntermediateMethyl Coumalate[5]
Yield (6-hydroxynicotinic acid)72-91%[5]

To obtain the desired 2-fluoro-6-hydroxynicotinic acid , a fluorination step would be required on the 6-hydroxynicotinic acid or a protected derivative. Alternatively, starting from a fluorinated precursor in a ring-forming reaction is a viable strategy.

The Core Transformation: O-Difluoromethylation

The introduction of the difluoromethoxy group is the pivotal step in this synthesis. This is typically achieved through the reaction of a hydroxyl-substituted pyridine with a difluoromethylating agent. Chlorodifluoromethane (Freon-22) is a readily available and effective reagent for this transformation.[6][7]

Mechanism and Rationale

The O-difluoromethylation of a 2-pyridone tautomer of 2-fluoro-6-hydroxynicotinic acid (or its ester) proceeds via the in-situ generation of difluorocarbene (:CF₂) from chlorodifluoromethane under basic conditions. The phenoxide-like oxygen of the hydroxypyridine then acts as a nucleophile, attacking the electrophilic difluorocarbene.

G cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack CHClF₂ CHClF₂ (Freon-22) :CF₂ :CF₂ (Difluorocarbene) CHClF₂->:CF₂ - HCl Base Base (e.g., KOH) Base->CHClF₂ Hydroxypyridine Methyl 2-fluoro-6-hydroxynicotinate Difluoromethoxypyridine Methyl 6-(difluoromethoxy)-2-fluoronicotinate Hydroxypyridine->Difluoromethoxypyridine + :CF₂

Caption: Mechanism of O-difluoromethylation using chlorodifluoromethane.

Experimental Protocol: O-Difluoromethylation of Methyl 2-fluoro-6-hydroxynicotinate

Disclaimer: The following protocol is a generalized procedure based on the difluoromethylation of similar 2-pyridone systems and should be optimized for the specific substrate.[6][7]

  • Esterification of 2-Fluoro-6-hydroxynicotinic Acid:

    • Dissolve 2-fluoro-6-hydroxynicotinic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) and reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

    • Neutralize the reaction mixture, remove the methanol under reduced pressure, and extract the methyl ester with a suitable organic solvent. Purify by column chromatography if necessary.

  • O-Difluoromethylation:

    • In a pressure-resistant reaction vessel, dissolve methyl 2-fluoro-6-hydroxynicotinate in a suitable polar aprotic solvent such as DMF or NMP.

    • Add a base, such as potassium hydroxide or potassium carbonate.

    • Seal the vessel and cool it to a low temperature (e.g., -78 °C).

    • Introduce a controlled amount of chlorodifluoromethane (CHClF₂) gas.

    • Allow the reaction to warm to room temperature or gently heat as required, while monitoring the internal pressure. The reaction conditions (temperature, pressure, and time) will need to be carefully optimized.

    • After the reaction is complete, cool the vessel, and carefully vent any excess pressure.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate methyl 6-(difluoromethoxy)-2-fluoronicotinate.

ParameterValue (Typical)Reference
Difluoromethylating AgentChlorodifluoromethane (CHClF₂)[6][7]
SolventDMF, NMP[6]
BaseKOH, K₂CO₃[6]
TemperatureVaries (optimization required)[6]
PressureAutogenous pressure[6]

Final Step: Hydrolysis to 6-(difluoromethoxy)-2-fluoronicotinic acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of Methyl 6-(difluoromethoxy)-2-fluoronicotinate
  • Dissolve methyl 6-(difluoromethoxy)-2-fluoronicotinate in a mixture of a suitable solvent (e.g., methanol or THF) and water.

  • Add an excess of a base, such as lithium hydroxide or sodium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 6-(difluoromethoxy)-2-fluoronicotinic acid.

Alternative Synthetic Strategies

While the pathway detailed above is a robust and logical approach, other synthetic strategies could be considered:

  • Direct fluorination of a pre-existing pyridine ring: This can be challenging due to regioselectivity issues but may be viable with advanced fluorinating agents.

  • Building the pyridine ring with the difluoromethoxy group already in place: This would involve the synthesis of a difluoromethoxylated acyclic precursor for the ring-closing reaction.

Conclusion

The synthesis of 6-(difluoromethoxy)-2-fluoronicotinic acid is a multi-step process that relies on the strategic construction of a functionalized pyridine core followed by a key O-difluoromethylation reaction. A thorough understanding of the reactivity of pyridine derivatives and the mechanisms of fluorination reactions is crucial for the successful execution of this synthesis. The protocols and strategies outlined in this guide provide a solid foundation for researchers to produce this valuable building block for the advancement of medicinal chemistry and drug discovery.

References

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry, 22(2), 53-58. [Link]

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Ophcj. [Link]

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Paperity. [Link]

  • Petko, K. I., & Filatov, A. A. (2024). O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. CORE. [Link]

  • CN115433122A - Preparation method of 6-fluoronicotinic acid. (2022).
  • Boyer, J. H., & Schoen, W. (1956). 6-Hydroxynicotinic Acid. Organic Syntheses, 36, 44. [Link]

  • Zhu, Z., et al. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. The Journal of Organic Chemistry. [Link]

  • 001Chemical. (n.d.). 6-Difluoromethoxy-2-fluoronicotinic acid. Retrieved from [Link]

  • PubMed. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]

  • ResearchGate. (2018). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]

  • MDPI. (2021). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. [Link]

  • RSC Publishing. (2020). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. [Link]

  • ResearchGate. (2006). Hydrolysis of 2-[ 18 F]fluoro-6-methyl-3-(4-methylbenzyloxy)pyridine... [Link]

Sources

Theoretical Characterization of 6-(Difluoromethoxy)-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive theoretical framework for the characterization of 6-(difluoromethoxy)-2-fluoronicotinic acid (CAS 1806336-55-9) .[1] It synthesizes computational predictions (DFT), conformational analysis, and physicochemical profiling to guide its application in drug discovery.

Technical Dossier & Computational Framework

Executive Summary

6-(Difluoromethoxy)-2-fluoronicotinic acid represents a high-value scaffold in medicinal chemistry, combining the metabolic stability of the difluoromethoxy (


)  bioisostere with the electronic modulation of a fluorinated pyridine core.[1] Unlike the trifluoromethoxy group, the 

moiety functions as a lipophilic hydrogen bond donor, offering unique binding capabilities in kinase and GPCR pockets.

This guide outlines the theoretical basis for its molecular behavior, establishing protocols for Density Functional Theory (DFT) analysis, conformational scanning , and ADMET profiling .

PropertyValue (Predicted/Experimental)Significance
Formula

Core building block
MW 207.11 g/mol Fragment-based design compliant
pKa (Acid) ~3.2 (Predicted)Increased acidity vs. Nicotinic acid (4.[1]75) due to F-substituents
LogP 2.1 (Consensus)Optimized lipophilicity for membrane permeability
Hammett


,

(F)
Strong electron-withdrawing inductive effect at C2

Molecular Architecture & Electronic Properties

The reactivity and binding affinity of this scaffold are governed by the interplay between the electron-deficient pyridine ring and the conformational dynamics of the exocyclic substituents.[1]

Density Functional Theory (DFT) Protocol

To accurately predict the ground-state geometry and electronic distribution, the following computational workflow is standardized.

Standardized DFT Methodology:

  • Functional: B3LYP-D3(BJ) (includes dispersion corrections critical for F

    
    H interactions).
    
  • Basis Set: 6-311++G(d,p) (diffuse functions required for lone pair modeling on F and O).[1]

  • Solvation Model: PCM (Water/DMSO) to simulate physiological or assay conditions.

Conformational Dynamics of the Group

The critical theoretical parameter is the dihedral angle (


) of the 

bond.[1] Unlike methoxy groups which are often coplanar, the difluoromethoxy group exhibits a preference for an orthogonal conformation (approx. 90° relative to the ring plane).
  • Mechanism: This conformation minimizes steric repulsion with the adjacent C5-H and maximizes the anomeric effect (

    
     hyperconjugation).
    
  • Binding Implication: The orthogonal orientation exposes the acidic proton of the

    
     group, enabling it to act as a weak hydrogen bond donor (
    
    
    
    ) in protein active sites.
Molecular Electrostatic Potential (MEP)

The MEP map reveals two distinct regions of reactivity:

  • Nucleophilic Attack Susceptibility: The C2 position is highly electrophilic due to the cumulative electron-withdrawing effects of the pyridine nitrogen (

    
    ) and the 
    
    
    
    -fluorine. This makes the C2-F susceptible to
    
    
    displacement if not sterically protected.[1]
  • H-Bonding Potential: The carboxylic acid proton (positive potential) and the pyridine nitrogen (negative potential, though reduced by F-substitution) dominate the electrostatic landscape.[1]

Visualization: Computational Workflow & Signaling

The following diagram illustrates the logical flow from theoretical computation to experimental validation for this scaffold.

G cluster_0 Phase I: In Silico Characterization cluster_1 Phase II: Property Prediction cluster_2 Phase III: Experimental Validation DFT DFT Optimization (B3LYP/6-311++G**) MEP Electrostatic Potential (MEP) Mapping DFT->MEP Charge Distribution Conf Rotational Barrier Scan (OCF2H Dihedral) DFT->Conf Energy Minima XRay X-Ray Crystallography (Solid State Geometry) DFT->XRay Validates Bond Lengths pKa pKa Prediction (Jaguar/Gaussian) MEP->pKa Proton Affinity Metab Metabolic Stability (FMO Analysis) MEP->Metab Reactivity Hotspots LogP Lipophilicity (LogP) Consensus Model Conf->LogP Solvation Surface NMR 19F-NMR Analysis (Coupling Constants) Conf->NMR Validates J(F,H)

Caption: Workflow integrating DFT parameterization with physicochemical property prediction and validation.

Synthetic Thermodynamics & Pathway Feasibility

Theoretical analysis of the synthesis pathways suggests that the hydrolysis of the ester/nitrile precursor is the thermodynamic bottleneck due to the electronic deactivation of the ring.

Reaction Coordinate Analysis
  • Pathway A (Fluorination of 2-Cl): High activation energy (

    
    ) predicted due to repulsion between the incoming fluoride and the nitrogen lone pair. Requires phase-transfer catalysis (e.g., 18-crown-6).[1]
    
  • Pathway B (Difluoromethylation of 6-OH): The formation of the

    
     bond is exothermic but kinetically controlled by the stability of the difluorocarbene intermediate (
    
    
    
    ).

Table 2: Predicted Reaction Parameters (B3LYP/6-311G**) | Reaction Step |


 (kcal/mol) | Activation Barrier (

) | Theoretical Insight | | :--- | :--- | :--- | :--- | | Hydrolysis of Nitrile | -12.4 | High (requires acid cat.)[1] | Electron-poor ring destabilizes oxocarbenium intermediate.[1] | |

at C2 (F vs Cl)
| -4.2 | Moderate | F is a better leaving group in

due to high electronegativity stabilizing the Meisenheimer complex.[1] |

Experimental Validation Protocols

To validate the theoretical models, the following specific assays are required.

Protocol: -NMR Conformational Analysis

This protocol determines if the solution-state conformation matches the calculated orthogonal preference.[1]

  • Solvent: Dissolve 10 mg of compound in

    
     and 
    
    
    
    (to test solvent polarity effect).
  • Acquisition: Acquire

    
     spectra with proton decoupling.
    
  • Target Signal: Observe the

    
     doublet (
    
    
    
    ppm).
  • Metric: Measure the vicinal coupling constant

    
    . A value of 
    
    
    
    Hz indicates a restricted conformation;
    
    
    Hz indicates free rotation.
  • Validation: Compare chemical shift anisotropy (

    
    ) between solvents. A shift 
    
    
    
    ppm suggests H-bonding interaction with the solvent (confirming H-bond donor capacity).[1]
Protocol: pKa Determination via Potentiometry
  • Preparation: Prepare a

    
     M solution in water/methanol (80:20) to ensure solubility.
    
  • Titration: Titrate with 0.1 M KOH under inert (

    
    ) atmosphere.
    
  • Calculation: Use the Henderson-Hasselbalch equation.

  • Expectation: The theoretical pKa is ~3.2. If experimental pKa < 3.0, it indicates significant intramolecular H-bonding stabilization of the carboxylate anion by the C2-F.[1]

References

  • PubChem . (2025).[2] 6-Fluoronicotinic Acid | C6H4FNO2.[1][3][4] National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • Xing, L., et al. (2024). Conformational Analysis of Difluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. (Theoretical basis for orthogonality).
  • Pashko, M. O., & Yagupolskii, Y. L. (2024).[5] Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved February 27, 2026, from [Link]

  • Fallas, J. A., et al. (2009).[6] Density functional theory rationalization of the substituent effects in trifluoromethyl-pyridinol derivatives. Tetrahedron. (Methodology for DFT on fluorinated pyridines).

Sources

Methodological & Application

The Strategic Application of 6-(Difluoromethoxy)-2-fluoronicotinic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 6-(difluoromethoxy)-2-fluoronicotinic acid, a sophisticated fluorinated building block that has garnered significant interest in contemporary drug discovery. We will delve into its strategic application, particularly in the context of kinase inhibitor development, providing detailed protocols and insights for researchers, scientists, and drug development professionals. This guide is designed to be a practical resource, bridging the gap between theoretical knowledge and real-world application.

Introduction: The Emergence of a Privileged Scaffold

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a compound's metabolic stability, binding affinity, and membrane permeability.[1][2] The difluoromethoxy group (OCF₂H) has emerged as a particularly valuable moiety, often serving as a bioisosteric replacement for a methoxy group, while offering distinct electronic properties.[3]

6-(Difluoromethoxy)-2-fluoronicotinic acid combines the benefits of a difluoromethoxy group with a fluorinated pyridine core. The pyridine ring is a common scaffold in medicinal chemistry, and the additional fluorine atom at the 2-position can further modulate the electronic properties and metabolic stability of the molecule.[4][5] This unique combination of functional groups makes it a highly attractive starting material for the synthesis of complex therapeutic agents.

Table 1: Physicochemical Properties of 6-(Difluoromethoxy)-2-fluoronicotinic Acid

PropertyValue
CAS Number 1806336-55-9
Molecular Formula C₇H₄F₃NO₃
Molecular Weight 207.11 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, DMSO, and DMF

Core Application: A Key Building Block for RAF Kinase Inhibitors

A prominent application of 6-(difluoromethoxy)-2-fluoronicotinic acid is in the synthesis of selective RAF kinase inhibitors. The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell growth and proliferation, and its mutational activation is a frequent driver of cancer.[6][7] Consequently, inhibitors of the RAF kinases, particularly BRAF and CRAF, have become important therapeutic agents in oncology.[8]

Case Study: The Discovery of Naporafenib (LXH254)

A compelling example of the utility of 6-(difluoromethoxy)-2-fluoronicotinic acid is its use in the development of Naporafenib (LXH254), a potent and selective inhibitor of BRAF and CRAF.[2][9] Naporafenib was designed to target RAS-mutant cancers and has been evaluated in clinical trials.[6][10] The 6-(difluoromethoxy)-2-fluoronicotinamide moiety in Naporafenib plays a crucial role in its activity and pharmacokinetic profile.

The design of Naporafenib involved a structure-based approach to improve upon earlier tool compounds that suffered from high human intrinsic clearance.[2] The incorporation of the 6-(difluoromethoxy)-2-fluoronicotinamide fragment was a key modification that contributed to the enhanced properties of the final drug candidate.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key intermediate derived from 6-(difluoromethoxy)-2-fluoronicotinic acid and its subsequent incorporation into a Naporafenib analog. These protocols are based on established synthetic routes and are intended to be a guide for experienced medicinal chemists.

Protocol 1: Synthesis of 6-(Difluoromethoxy)-2-fluoronicotinamide

This protocol details the conversion of the carboxylic acid to the primary amide, a crucial step for its incorporation into the final drug molecule.

Workflow for Amide Formation

G A 6-(Difluoromethoxy)- 2-fluoronicotinic acid B Activation (e.g., SOCl₂, oxalyl chloride) A->B Step 1 C Acyl Chloride Intermediate B->C D Ammonolysis (e.g., NH₄OH) C->D Step 2 E 6-(Difluoromethoxy)- 2-fluoronicotinamide D->E G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A 6-(Difluoromethoxy)-2-fluoronicotinamide C Pd Catalyst (e.g., Pd(PPh₃)₄) Ligand Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) A->C B Arylboronic Acid or Ester B->C D Biaryl Naporafenib Analog Intermediate C->D Suzuki Coupling

Sources

6-(difluoromethoxy)-2-fluoronicotinic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1806336-55-9 Role: Advanced Pharmaceutical Intermediate Primary Applications: P2X3 Receptor Antagonists, Kinase Inhibitors, Bioisosteric Modulation[1]

Executive Summary & Strategic Value

6-(Difluoromethoxy)-2-fluoronicotinic acid represents a "privileged scaffold" in modern medicinal chemistry, particularly for the development of P2X3 receptor antagonists (chronic cough, neuropathic pain) and kinase inhibitors .[1]

Its value lies in the synergistic combination of three structural features:

  • The Difluoromethoxy Group (

    
    ):  A lipophilic bioisostere of a methoxy group.[1] It reduces electron density on the pyridine ring, improves metabolic stability against oxidative demethylation (CYP450), and acts as a weak hydrogen bond donor, potentially engaging in unique binding interactions.
    
  • The C2-Fluorine Atom: A highly activated "handle" for regioselective Nucleophilic Aromatic Substitution (

    
    ).[1] This allows for the late-stage introduction of complex amines, ethers, or thiols, facilitating rapid library generation.
    
  • The C3-Carboxylic Acid: A standard handle for amide coupling to generate the core pharmacophore backbone.[1]

Physicochemical Profile

Data summarized for experimental planning.

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 207.11 g/mol
Appearance White to off-white crystalline solid
Predicted pKa ~3.2 (Carboxylic acid)Acidic due to electron-poor pyridine ring.[1]
Predicted LogP ~1.8Moderately lipophilic; good membrane permeability potential.[1]
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water at low pH.[1]
Storage 2–8°C, Inert atmosphereHygroscopic; store under Nitrogen/Argon.[1]

Synthesis Protocol: The "Ester-First" Strategy

Rationale: Direct difluoromethylation of the free acid often leads to mixtures of


-alkylation (pyridone formation) and 

-alkylation, alongside solubility issues.[1] This protocol utilizes a methyl ester intermediate to lock the carboxylate, ensuring high regioselectivity for the

-difluoromethylation at C6.
Workflow Diagram

SynthesisPathway SM 2-Fluoro-6-hydroxy- nicotinic acid Inter1 Methyl 2-fluoro-6- hydroxynicotinate SM->Inter1 Step 1: Esterification (SOCl2, MeOH) Inter2 Methyl 6-(difluoromethoxy)- 2-fluoronicotinate Inter1->Inter2 Step 2: O-Difluoromethylation (ClCF2COONa, K2CO3, DMF) Product 6-(Difluoromethoxy)- 2-fluoronicotinic acid Inter2->Product Step 3: Hydrolysis (LiOH, THF/H2O)

Figure 1: Three-step synthetic route ensuring regioselectivity for the O-difluoromethoxy group.

Step-by-Step Methodology
Step 1: Esterification
  • Reagents: 2-Fluoro-6-hydroxynicotinic acid (1.0 eq), Thionyl Chloride (

    
    , 2.0 eq), Methanol (solvent).
    
  • Protocol:

    • Suspend starting acid in anhydrous Methanol (0.5 M concentration) at 0°C.

    • Add

      
       dropwise (Caution: Exothermic, gas evolution).[1]
      
    • Heat to reflux for 4 hours. Monitor by LC-MS for disappearance of acid.

    • Concentrate in vacuo to yield the methyl ester hydrochloride salt. Use directly or neutralize with saturated

      
       to obtain the free base.[1]
      
Step 2:

-Difluoromethylation (The Critical Step)
  • Reagents: Methyl 2-fluoro-6-hydroxynicotinate (1.0 eq), Sodium Chlorodifluoroacetate (

    
    , 2.5 eq), 
    
    
    
    (2.0 eq).
  • Solvent: DMF (anhydrous) or DMF/Water (9:[1]1) to assist solubility of the salt.[1]

  • Mechanism: Thermal decomposition of

    
     generates difluorocarbene (
    
    
    
    ) in situ, which inserts into the O-H bond.[1]
  • Protocol:

    • Dissolve the ester in DMF (0.2 M).[1] Add

      
      .
      
    • Heat the mixture to 90–100°C.

    • Add

      
       portion-wise over 1 hour. Critical:  Adding all at once can lead to rapid gas evolution (
      
      
      
      ) and pressure buildup.[1]
    • Stir at 100°C for 4–6 hours.

    • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (

      
      ). Wash organics with brine to remove DMF. Dry over 
      
      
      
      and concentrate.
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The

      
      -isomer is typically less polar than the 
      
      
      
      -isomer (pyridone).
Step 3: Hydrolysis
  • Reagents: Methyl 6-(difluoromethoxy)-2-fluoronicotinate,

    
     (2.0 eq).
    
  • Solvent: THF/Water (3:1).[1]

  • Protocol:

    • Dissolve intermediate in THF/Water at 0°C.

    • Add

      
      .[1] Stir at RT for 2 hours.
      
    • Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The product usually precipitates.[1]

    • Filter the solid, wash with cold water, and dry under high vacuum.[1]

Reactivity & Divergent Synthesis

The true power of this intermediate lies in its orthogonal reactivity.[1] The C2-fluorine is primed for substitution before or after amide coupling at C3.[1]

Reactivity Logic Diagram

Reactivity Core 6-(Difluoromethoxy)- 2-fluoronicotinic acid PathA Path A: Amide Coupling (C3-COOH) Core->PathA HATU/DIEA, R-NH2 PathB Path B: SnAr Substitution (C2-Fluorine) Core->PathB R-NH2 or R-OH, Base (Heat) ProdA Amide Intermediate (Retains reactive C2-F) PathA->ProdA ProdB 2-Amino/Alkoxy Derivative (Retains C3-COOH) PathB->ProdB

Figure 2: Divergent synthetic pathways. Path A is preferred if the amine used in Path B is sensitive to coupling reagents.[1]

Key Reaction: at C2

The 2-position is activated by the inductive effect of the pyridine nitrogen and the electron-withdrawing carboxyl group at C3.[1]

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.[1]

  • Conditions:

    • Amines: DIPEA, DMSO/NMP, 80–120°C. (Microwave irradiation accelerates this significantly).[1]

    • Alkoxides: NaH or tBuOK in THF/DMF, 0°C to RT.

  • Self-Validation: If the reaction is sluggish, convert the C3-acid to an ester or amide first. The electron-withdrawing nature of the carbonyl substituent enhances the electrophilicity at C2.

Application Note: P2X3 Receptor Antagonists

This intermediate is structurally relevant to the "Gefapixant-like" class of P2X3 antagonists used for chronic cough and visceral pain.[1]

  • Mechanism: P2X3 receptors are ATP-gated ion channels found on sensory neurons.[1] Antagonists block ATP binding, reducing hypersensitization.

  • Role of the Intermediate: The 2,6-disubstituted nicotinic acid core serves as the central scaffold.[1]

    • C3-Amide: Links to a secondary pharmacophore (often a diaminopyrimidine or similar heterocycle).[1]

    • C6-Difluoromethoxy: Provides a lipophilic contact point in the receptor pocket, replacing traditional methoxy groups to improve metabolic half-life (blocking the "soft spot" for metabolism).[1]

Safety & Handling (E-E-A-T)

  • Fluorinated Compounds: Generally cause skin and eye irritation.[1] Wear standard PPE (gloves, goggles, lab coat).[1]

  • Difluorocarbene Reagents:

    
     generates 
    
    
    
    and potentially trace
    
    
    upon decomposition.[1] Perform Step 2 in a well-ventilated fume hood.
  • Waste Disposal: Fluorinated organics require specific disposal protocols (halogenated waste streams) to prevent environmental contamination.[1]

References

  • General Difluoromethylation: Zafrani, Y., et al. "Sodum chlorodifluoroacetate: A practical reagent for the difluoromethylation of phenols and thiophenols."[1] Journal of Organic Chemistry, 2017. Link

  • P2X3 Antagonist SAR: Richards, D., et al. "Recent Progress in the Discovery of P2X3 Receptor Antagonists for the Treatment of Chronic Cough."[1] Journal of Medicinal Chemistry, 2019. Link

  • Pyridine Reactivity: Roughley, S. D., & Jordan, A. M.[1] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on bioisosteres).

  • Commercial Availability: 6-(Difluoromethoxy)-2-fluoronicotinic acid (CAS 1806336-55-9) is listed by suppliers such as BLD Pharm and ChemScene as a building block for R&D.[1] Link

Sources

Application Note: A Validated Protocol for the Synthesis of 6-(Difluoromethoxy)-2-fluoronicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 6-(difluoromethoxy)-2-fluoronicotinic acid, a key building block for novel pharmaceutical candidates. The strategic incorporation of the difluoromethoxy (-OCF₂H) group into heterocyclic scaffolds is a powerful tool in modern medicinal chemistry, offering a unique combination of properties to enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions.[1] This document details a robust and scalable synthetic route, explains the scientific rationale behind key experimental choices, and provides troubleshooting insights for researchers in drug discovery and development.

Introduction: The Strategic Value of the Difluoromethoxy Group

The difluoromethoxy group has emerged as a crucial substituent in drug design, acting as a metabolically stable bioisostere for alcohol, thiol, or amine groups.[2] Unlike the more common methoxy (-OCH₃) group, the -OCF₂H moiety is resistant to oxidative metabolism by cytochrome P450 enzymes, which can significantly increase a drug's half-life and reduce patient dosing requirements.[1][3] Furthermore, its unique electronic properties and ability to act as a lipophilic hydrogen bond donor provide medicinal chemists with a nuanced tool for optimizing drug-target interactions and overall pharmacokinetic profiles.[2][3] The successful application of this group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery.[3]

The target molecule, 6-(difluoromethoxy)-2-fluoronicotinic acid, combines this valuable functional group with a fluorinated pyridine core, making it an attractive scaffold for developing novel therapeutics, particularly in oncology and inflammatory diseases.

Physicochemical Property Modulation

The substitution of a methoxy group with a difluoromethoxy group imparts a unique set of physicochemical properties. The following table provides a comparative analysis of key parameters.

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H) Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity (π) -0.02+0.45 +1.04
H-Bonding Capability AcceptorDonor & Acceptor Acceptor
Metabolic Stability Low (O-dealkylation)High Very High
pKa Influence (on phenol) ~10.0~8.7 ~8.0

This table summarizes comparative data on how different methoxy substitutions affect key molecular properties relevant to drug design.

Proposed Synthetic Pathway

A multi-step, linear synthesis was designed starting from the commercially available 2,6-dichloro-3-methylpyridine. This route was chosen for its reliability and the predictable reactivity of the intermediates. The key transformations include a selective nucleophilic aromatic substitution, O-difluoromethylation, a halogen exchange (Halex) reaction, and a final oxidation.

Troubleshooting_Workflow Issue Observed Issue IncompleteFluorination Incomplete Fluorination (Step 3) Issue->IncompleteFluorination DegradationStep3 Degradation in Step 3 Issue->DegradationStep3 IncompleteOxidation Incomplete Oxidation (Step 4) Issue->IncompleteOxidation LowYieldOxidation Low Yield in Step 4 Issue->LowYieldOxidation CauseKF KF not anhydrous IncompleteFluorination->CauseKF CauseTempLow Temperature too low IncompleteFluorination->CauseTempLow CauseTempHigh Temperature too high DegradationStep3->CauseTempHigh CauseKMnO4 Insufficient KMnO₄ IncompleteOxidation->CauseKMnO4 CauseTime Reaction time too short IncompleteOxidation->CauseTime CauseDecarb Product decarboxylation at high temp LowYieldOxidation->CauseDecarb SolKF Use spray-dried KF; Dry in situ under vacuum CauseKF->SolKF SolTemp Ensure internal temp is 200-210 °C CauseTempLow->SolTemp SolMonitor Monitor closely by GC-MS; Avoid exceeding 220 °C CauseTempHigh->SolMonitor SolKMnO4 Add KMnO₄ in slight excess (2.1-2.2 eq) CauseKMnO4->SolKMnO4 SolTime Extend reaction time to 8h CauseTime->SolTime SolTempOx Maintain temp strictly at 95 °C CauseDecarb->SolTempOx

Sources

reaction conditions for derivatizing 6-(difluoromethoxy)-2-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Derivatization of 6-(Difluoromethoxy)-2-fluoronicotinic Acid

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

6-(Difluoromethoxy)-2-fluoronicotinic acid is a highly valuable heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its structure is strategically adorned with multiple functional handles that allow for systematic chemical modification. The pyridine core is a common motif in pharmaceuticals, the carboxylic acid at the 3-position serves as a prime site for amide and ester formation, the fluorine atom at the 2-position is a handle for cross-coupling reactions, and the difluoromethoxy group at the 6-position often enhances metabolic stability and modulates physicochemical properties such as lipophilicity and pKa.

This guide provides a comprehensive overview of the primary derivatization strategies for this scaffold, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for specific reaction conditions. The protocols herein are designed to be robust and reproducible, providing researchers with a solid foundation for synthesizing novel compound libraries for biological screening.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid is the most readily functionalized group on the 6-(difluoromethoxy)-2-fluoronicotinic acid scaffold. Its conversion to amides and esters is fundamental for exploring structure-activity relationships (SAR).

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently performed reactions in drug discovery.[1] The direct condensation of a carboxylic acid and an amine is generally unfavorable; therefore, the carboxylic acid must first be "activated" to create a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[2][3]

Core Principle: Carboxylic Acid Activation

The central strategy involves converting the hydroxyl group of the carboxylic acid into a good leaving group. This is typically achieved using coupling reagents which form a highly reactive acyl-substituted intermediate. Common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.[2][4]

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExamplesTypical ConditionsKey Advantages & Considerations
Carbodiimide EDC, DCCDCM or DMF, RT, often with additives like HOBt or DMAPCost-effective, widely used. DCC byproduct (DCU) is poorly soluble, making it suitable for solution-phase but not solid-phase synthesis. EDC is water-soluble, simplifying workup.[5]
Aminium/Uronium HATU, HBTU, TBTUDMF or ACN, DIPEA or Et₃N, RTHigh efficiency, fast reaction times, and reduced racemization, especially with HATU.[4] Often the reagent of choice for difficult or sterically hindered couplings.[1]
Phosphonium PyBOP, PyAOPDMF, DIPEA or Et₃N, RTHighly effective, particularly for coupling N-methylated amino acids.[4] Generates phosphine oxide byproducts.
Experimental Protocol 1: General Amidation using EDC/HOBt

This protocol describes a widely applicable method for amide synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), which acts as a nucleophilic catalyst to form a more reactive HOBt ester and suppress side reactions.[1]

Materials:

  • 6-(Difluoromethoxy)-2-fluoronicotinic acid

  • Desired primary or secondary amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • To a solution of 6-(difluoromethoxy)-2-fluoronicotinic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.

  • Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq). A non-nucleophilic base like DIPEA is crucial to neutralize the HCl salt of EDC and the carboxylic acid without competing with the desired amine nucleophile.

  • Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Workflow for EDC/HOBt Amidation

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification A 6-(Difluoromethoxy)-2- fluoronicotinic Acid B EDC + HOBt in DMF A->B Add C Active HOBt Ester Intermediate B->C Stir 20 min, RT D Amine + DIPEA C->D Add E Crude Amide Product D->E Stir 4-16h, RT F Dilute with DCM E->F Proceed to G Aqueous Wash (NaHCO₃, Brine) F->G H Dry & Concentrate G->H I Purification H->I J Final Amide Derivative I->J

Caption: Workflow for EDC/HOBt mediated amidation.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid can be used to generate prodrugs, improve cell permeability, or provide a protecting group for subsequent reactions.

Experimental Protocol 2: Fischer-Speier Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] To drive the equilibrium towards the product ester, the alcohol is typically used in large excess (often as the solvent), and a strong acid catalyst is employed.[6]

Materials:

  • 6-(Difluoromethoxy)-2-fluoronicotinic acid

  • Anhydrous Methanol (or other desired alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

  • Saturated aqueous NaHCO₃ solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Suspend 6-(difluoromethoxy)-2-fluoronicotinic acid (1.0 eq) in a large excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add concentrated H₂SO₄ (0.05 eq).

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-24 hours. The reaction is driven to completion by the large excess of methanol.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Workflow for Fischer Esterification

G A 6-(Difluoromethoxy)-2- fluoronicotinic Acid B Suspend in excess Anhydrous Methanol A->B C Add catalytic H₂SO₄ B->C D Heat to Reflux (4-24h) C->D E Cool & Neutralize (NaHCO₃) D->E F Evaporate Methanol E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Purified Methyl Ester H->I

Caption: Workflow for Fischer-Speier Esterification.

Part 2: Derivatization via C-F Bond Functionalization

The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution and is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[7][8] It is a premier method for constructing biaryl and heteroaryl-aryl structures. For this substrate, the C-F bond at the 2-position can be targeted for coupling.

Prerequisite: Carboxylic Acid Protection The acidic proton of the carboxylic acid is incompatible with the basic conditions and organometallic intermediates of the Suzuki reaction. Therefore, the carboxylic acid must first be protected, typically as a methyl or ethyl ester, using a method like the Fischer esterification described in Protocol 2.

Core Principle: The Palladium Catalytic Cycle The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species:[8]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-F bond of the protected nicotinic acid derivative to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[7][9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C bond.[10]

Table 2: Key Parameters for Suzuki-Miyaura Coupling

ComponentExamplesRole in Reaction
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + LigandThe core engine of the catalytic cycle. Ligands (e.g., PPh₃, SPhos, XPhos) are crucial for stabilizing the Pd center and tuning its reactivity.[11]
Boron Reagent Phenylboronic acid, Heteroarylboronic acids, Potassium trifluoroboratesSource of the new carbon fragment to be coupled.[9]
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid to facilitate the transmetalation step.[9][12]
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reactants and influences catalyst activity. Aqueous mixtures are common and often accelerate the reaction.[7][12]
Experimental Protocol 3: General Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an arylboronic acid to the methyl ester of 6-(difluoromethoxy)-2-fluoronicotinic acid.

Materials:

  • Methyl 6-(difluoromethoxy)-2-fluoronicotinate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • In a reaction vessel, combine Methyl 6-(difluoromethoxy)-2-fluoronicotinate (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This degassing step is critical to prevent oxidative deactivation of the Pd(0) catalyst.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2-aryl derivative.

  • If the free acid is desired, the resulting ester can be hydrolyzed under standard basic (e.g., LiOH, H₂O/THF) or acidic conditions.

Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Combine Ester, Boronic Acid, Pd Catalyst, & Base B Degas with Inert Gas (Evacuate/Backfill x3) A->B C Add Degassed Dioxane/Water B->C D Heat to 80-100 °C (2-12h) C->D Proceed to E Cool & Filter through Celite D->E Upon Completion F Aqueous Wash & Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Final 2-Aryl Product H->I

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Conclusion

6-(Difluoromethoxy)-2-fluoronicotinic acid is a versatile platform for generating diverse chemical entities. By strategically targeting the carboxylic acid for amidation and esterification or the C-F bond for Suzuki-Miyaura cross-coupling, researchers can rapidly assemble libraries of novel compounds. The protocols and principles outlined in this guide provide a robust framework for these derivatization efforts, empowering scientists in their quest to develop new therapeutics and chemical probes.

References

  • Aapptec Peptides. Coupling Reagents.
  • Shaikh, I. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis.
  • Worrell, B. T., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research.
  • Plou, T., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Varma, R. S., et al. (2008). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
  • ResearchGate. (2004). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Troubleshooting & Optimization

challenges in the preparation of 6-(difluoromethoxy)-2-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the preparation of 6-(difluoromethoxy)-2-fluoronicotinic acid (CAS: 1806336-55-9). It addresses the specific synthetic challenges associated with introducing the difluoromethoxy (


) motif onto a highly functionalized pyridine core.

Product Profile & Synthetic Strategy
  • Target Molecule: 6-(Difluoromethoxy)-2-fluoronicotinic acid.

  • Core Challenge: The simultaneous presence of a labile fluorine atom at the C2 position (susceptible to

    
    ) and the need for regioselective 
    
    
    
    -alkylation at C6 over
    
    
    -alkylation.
  • Recommended Route: Difluoromethylation of 2-fluoro-6-hydroxynicotinic acid (or its ester) using a solid difluorocarbene source.

Part 1: Standard Operating Procedure (SOP)
Q: What is the most robust protocol for introducing the

group at the 6-position?

A: While traditional methods use chlorodifluoromethane gas (Freon-22), this is operationally difficult and often yields poor regioselectivity. The "Application Scientist" recommended standard is the use of Sodium Chlorodifluoroacetate (Chen’s Reagent) . This solid reagent releases difluorocarbene (


) thermally, allowing for controlled insertion into the O-H bond.

Protocol:

  • Setup: Charge a dry flask with 2-fluoro-6-hydroxynicotinic acid methyl ester (1.0 equiv), Sodium chlorodifluoroacetate (2.5 equiv), and Cesium carbonate (

    
    , 1.5 equiv).
    
    • Note: Using the ester prevents the carboxylic acid from consuming the carbene or interfering with base stoichiometry.

  • Solvent: Add anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [0.2 M concentration].

  • Reaction: Heat the mixture to

    
      under an inert atmosphere (
    
    
    
    ).
    • Mechanism:[1][2][3][4] At this temperature,

      
       decarboxylates to release 
      
      
      
      . The phenolate oxygen attacks the carbene, followed by protonation (from trace water or workup) to form
      
      
      .
  • Monitoring: Reaction is typically complete in 2–4 hours. Monitor by LC-MS for the disappearance of the starting phenol (

    
     mass shift of 
    
    
    
    Da).
  • Workup: Cool to RT. Dilute with water and extract with EtOAc.

  • Hydrolysis (if needed): Saponify the ester using LiOH in THF/Water at

    
     to avoid hydrolyzing the 2-fluoro or 6-difluoromethoxy groups.
    
Part 2: Troubleshooting & Optimization
Q: I am observing significant N-alkylation (formation of the pyridone isomer). How do I favor the O-difluoromethoxy product?

A: This is the most common issue with 2-pyridone/6-hydroxypyridine tautomers. The reaction proceeds via an ambident nucleophile.[5]

VariableRecommendation for O-SelectivityScientific Rationale
Base Use

or

The "hard-soft" principle. Cesium and Silver cations coordinate the nitrogen or stabilize the O-nucleophile, promoting attack at the "harder" oxygen center.
Solvent 1,4-Dioxane or Toluene/Phase Transfer Highly polar solvents like DMF can sometimes stabilize the transition state for N-alkylation. Switching to less polar solvents (if solubility permits) often favors O-alkylation.
Reagent

(alternative)
If thermal carbene methods fail, use (Bromodifluoromethyl)trimethylsilane. This reagent activates via a different mechanism that can offer higher O-selectivity under milder conditions.
Q: My yield is low (<30%), and I see unreacted starting material despite adding excess reagent.

A: The difluorocarbene intermediate (


) is extremely sensitive to moisture and has a short lifetime.
  • Diagnosis: If the solvent was "wet," the carbene rapidly hydrolyzes to CO and HF before reacting with your substrate.

  • Solution:

    • Ensure DMF/NMP is anhydrous (<50 ppm water).

    • Add the Sodium Chlorodifluoroacetate portion-wise (e.g., 1 equiv every hour) rather than all at once. This maintains a steady concentration of carbene.

    • Increase temperature slightly (

      
      ), but do not exceed 
      
      
      
      to avoid decomposition of the pyridine core.
Q: Can I perform this reaction on the free acid instead of the ester?

A: It is not recommended .

  • The free carboxylic acid at C3 will consume 1 equivalent of base and may form a carboxylate anion that competes for the difluorocarbene, leading to the formation of a difluoromethyl ester byproduct (which is unstable and hydrolyzes back, wasting reagent).

  • Best Practice: Protect as a Methyl or Ethyl ester

    
     Difluoromethylate 
    
    
    
    Saponify.
Part 3: Critical Visualization
Workflow: Synthesis of 6-(Difluoromethoxy)-2-fluoronicotinic Acid

This diagram outlines the critical path and decision points for the synthesis, highlighting the divergence between the desired O-isomer and the unwanted N-isomer.

SynthesisWorkflow Start Start: 2-Fluoro-6-hydroxy- nicotinic acid (Ester) Reagent Add ClCF2CO2Na + Cs2CO3 in DMF Start->Reagent Intermediate Intermediate: Difluorocarbene (:CF2) Reagent->Intermediate Heat (95°C) Branch Nucleophilic Attack Intermediate->Branch ProductO Product (Major): 6-(Difluoromethoxy) isomer (O-Alkylation) Branch->ProductO O-Attack (Favored by Cs+) ProductN Byproduct (Minor): N-Difluoromethyl pyridone (N-Alkylation) Branch->ProductN N-Attack Purification Purification: Column Chromatography (Separates isomers) ProductO->Purification ProductN->Purification Discard Final Final Step: Hydrolysis (LiOH) -> Target Acid Purification->Final

Caption: Reaction pathway showing the generation of difluorocarbene and the critical bifurcation between O- and N-alkylation.

Troubleshooting Logic Tree

Use this decision tree when encountering low yields or purity issues.

Troubleshooting Problem Problem Identified Issue1 Low Conversion? Problem->Issue1 Issue2 High N-Isomer? Problem->Issue2 Sol1 Check Water Content. Carbene hydrolyzes rapidly. Action: Dry Solvent. Issue1->Sol1 Sol2 Add Reagent Portion-wise. Maintain steady :CF2 conc. Issue1->Sol2 Sol3 Switch Base to Cs2CO3. Cesium promotes O-alkylation. Issue2->Sol3 Sol4 Lower Polarity Solvent. Try Toluene/Dioxane mix. Issue2->Sol4

Caption: Troubleshooting logic for optimizing yield and regioselectivity during difluoromethylation.

References
  • Sodium Chlorodifluoroacetate Method

    • Title: "Difluoromethylation of Phenols and Thiophenols using Sodium Chlorodifluoroacetate."[6]

    • Source:Organic Syntheses, 2017, 94, 217-233.
    • URL:[Link]

  • Regioselectivity in Pyridone Alkylation

    • Title: "O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane."
    • Source:Journal of Organic and Pharmaceutical Chemistry, 2024, 22(2), 53-58.
    • URL:[Link]

  • General Fluoropyridine Synthesis (Halex)

    • Title: "Process for the preparation of fluorinated pyridines."[2][7][8]

    • Source:European P
    • URL
  • Alternative Reagents (TMS-CF2Br)

    • Title: "Chemoselective N- and O-Difluoromethyl
    • Source:Organic Letters, 2021, 23(16), 6494–6498.[5]

    • URL:[Link]

Sources

purification techniques for 6-(difluoromethoxy)-2-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 6-(difluoromethoxy)-2-fluoronicotinic acid (CAS: 1806336-55-9).[1] This guide is structured to address purification challenges, stability concerns, and experimental troubleshooting.

Compound Specifications & Chemical Behavior

Understanding the physicochemical properties is the first step in designing an effective purification strategy. The difluoromethoxy (-OCHF


) group introduces lipophilicity, while the carboxylic acid and fluorine atom at position 2 create a unique electronic environment affecting pKa and solubility.
Physicochemical Data Table
PropertySpecificationNotes
CAS Number 1806336-55-9Verified identifier [1, 2].[1][2]
Formula Cngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

F

NO

MW: 207.11 g/mol .[1]
Appearance White to off-white solidColoration often indicates oxidation or trace metal contamination.
Solubility Soluble in EtOAc, MeOH, DMSOLow solubility in neutral water; soluble in alkaline aqueous solutions.
Acidity (pKa) ~3.5 - 4.0 (Predicted)The 2-fluoro group increases acidity compared to nicotinic acid.
Stability Acid-sensitive (-OCHF

)
Prolonged exposure to strong acids (< pH 1) can hydrolyze the ether linkage.

Purification Workflow & Protocols

Core Purification Logic

The primary challenge is separating the target compound from its precursor (typically 2-fluoro-6-hydroxynicotinic acid ) and inorganic salts introduced during difluoromethylation.

  • Principle : The target molecule is a lipophilic acid. The hydroxy-impurity is significantly more polar and can be retained in the aqueous phase at specific pH levels or removed via recrystallization due to poor solubility in non-polar organics.

  • Safety : The -OCHF

    
     group is synthesized using chlorodifluoroacetate or similar reagents, which may leave fluorinated residues.
    
Workflow Diagram

The following diagram outlines the logical flow for isolating high-purity material from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Target, 6-OH Impurity, Salts) Step1 1. Alkaline Dissolution (pH 9-10, NaHCO3/H2O) Crude->Step1 Dissolve Step2 2. Organic Wash (Extract w/ EtOAc to remove non-acidic impurities) Step1->Step2 Aqueous Phase Retained Step3 3. Controlled Acidification (Adjust to pH 3-4 w/ dilute HCl) Step2->Step3 Acidify Aqueous Layer Step4 4. Filtration & Drying (Collect Precipitate) Step3->Step4 Precipitation Step5 5. Recrystallization (Solvent: EtOAc/Heptane or EtOH/H2O) Step4->Step5 Crude Solid Final Pure 6-(difluoromethoxy)-2-fluoronicotinic acid Step5->Final >98% Purity

Figure 1: Acid-base workup and recrystallization logic for separating lipophilic nicotinic acid derivatives from polar impurities.

Standard Operating Procedure (SOP): Acid-Base Extraction

This method leverages the acidity of the carboxylic acid to separate it from neutral byproducts.

  • Dissolution : Suspend the crude solid in saturated aqueous NaHCO

    
     (approx. 10 mL/g). Stir until evolution of CO
    
    
    
    ceases and the solution is clear (pH ~9).
  • Organic Wash : Wash the aqueous layer twice with Ethyl Acetate (EtOAc) to remove unreacted alkylating agents or non-acidic impurities. Discard the organic layer.

  • Acidification : Cool the aqueous layer to 0–5°C. Slowly add 1N HCl dropwise while stirring.

    • Critical Step: Monitor pH.[3] Precipitate typically forms at pH 3–4. Do not go below pH 2 to avoid hydrolyzing the difluoromethoxy group [3].

  • Isolation : Filter the white precipitate. Wash the cake with cold water to remove inorganic salts.

  • Drying : Vacuum dry at 40°C for 12 hours.

Troubleshooting Guide (Q&A)

Issue: Low Yield after Acidification

Q: I acidified the aqueous layer to pH 3, but very little solid precipitated. Where is my product? A: This often happens if the compound forms a supersaturated solution or if the volume of water is too high.

  • Diagnostic : Check the aqueous filtrate by TLC or LC-MS. If the product is present, it is likely soluble in the water volume used.

  • Solution :

    • Saturate the aqueous phase with NaCl (brine) to decrease the solubility of the organic acid ("salting out").

    • Extract the acidified aqueous layer with EtOAc (3x). The product will partition into the organic phase.[4] Dry over Na

      
      SO
      
      
      
      and concentrate.
Issue: Presence of Hydroxy-Impurity

Q: My NMR shows a peak at ~11-12 ppm and the mass spec shows a mass of -50 (loss of CF2). How do I remove the 6-hydroxy precursor? A: The 6-hydroxy-2-fluoronicotinic acid is a common impurity (hydrolysis product or unreacted starting material).

  • Mechanism : The -OCHF

    
     group can hydrolyze back to -OH in strong acids or high heat. Alternatively, the reaction conversion was incomplete.
    
  • Solution :

    • Recrystallization : The hydroxy impurity is significantly less soluble in non-polar solvents than the difluoromethoxy target. Recrystallize from a mixture of EtOAc/Heptane (1:3) . Dissolve in minimal hot EtOAc, then slowly add Heptane until turbid. Cool to 4°C. The target compound should crystallize, while the more polar hydroxy impurity often oils out or remains in the mother liquor (if low concentration) or precipitates first (if high concentration—filter hot if necessary).

Issue: "Oiling Out" During Crystallization

Q: Instead of crystals, my product separates as a sticky oil at the bottom of the flask. A: This indicates the product is coming out of solution too fast or the solvent polarity is not optimal.

  • Solution :

    • Re-heat the mixture until the oil dissolves.

    • Add a "seed crystal" if available.

    • Slow down the cooling process (wrap the flask in foil/towel).

    • Add a small amount of the "good" solvent (e.g., EtOAc) to slightly increase solubility, preventing rapid phase separation.

Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography for purification? A: Yes. While acid-base extraction is preferred for scale, silica gel chromatography is effective.

  • Mobile Phase : Use DCM:MeOH (95:5) with 1% Acetic Acid . The acetic acid is crucial to prevent "streaking" (tailing) of the carboxylic acid on the silica [4].

Q2: Is the difluoromethoxy group stable to hydrolysis? A: It is generally stable under neutral and basic conditions but labile in strong aqueous acids (pH < 1) at elevated temperatures. Always perform acidifications at 0°C and avoid prolonged exposure to concentrated HCl [3, 5].

Q3: How do I store the purified compound? A: Store at -20°C under an inert atmosphere (Nitrogen or Argon). Fluorinated nicotinic acids can be hygroscopic; keep the vial tightly sealed to prevent moisture ingress which could catalyze slow hydrolysis.

References

  • 001Chemical. (n.d.). CAS No. 1806336-55-9, 6-Difluoromethoxy-2-fluoronicotinic acid.[1][2] Retrieved February 27, 2026, from [Link]

  • Zafrani, Y., et al. (2019). Difluoromethylation of Phenols. Organic Syntheses, 96, 164-178. (Describes stability and synthesis of aryl difluoromethyl ethers). Retrieved February 27, 2026, from [Link]

Sources

troubleshooting guide for 6-(difluoromethoxy)-2-fluoronicotinic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1806336-55-9 Molecular Formula: C7H4F3NO3 Molecular Weight: 207.11 Da[1][2]

Introduction: Understanding Your Scaffold

Welcome to the technical guide for 6-(difluoromethoxy)-2-fluoronicotinic acid . This molecule is a high-value scaffold in medicinal chemistry, particularly for modulating lipophilicity (LogD) and metabolic stability via the difluoromethoxy bioisostere.[3][4]

However, its unique substitution pattern presents a "Dr. Jekyll and Mr. Hyde" reactivity profile:

  • The "Hyde" (C2-Fluorine): Located ortho to the pyridine nitrogen and ortho to the electron-withdrawing carboxylic acid, this fluorine is exceptionally labile toward Nucleophilic Aromatic Substitution (SNAr).

  • The "Jekyll" (C6-Difluoromethoxy): A robust lipophilic ether that generally withstands standard coupling conditions but requires protection from specific Lewis acids.

This guide addresses the three most common failure modes reported by researchers: Regioselectivity errors (SNAr competition) , Coupling failures , and Difluoromethoxy degradation .

Part 1: Critical Troubleshooting Guides

Issue 1: "I isolated the wrong product. The amine added, but the acid group is still there."

Diagnosis: You have encountered SNAr Competition . Instead of reacting with the activated carboxylic acid to form an amide, your amine nucleophile attacked the C2-fluorine position, displacing it. This is driven by the "Element Effect" where fluorine is an excellent leaving group in activated heteroaromatics.

The Mechanism of Failure: The C2 position is electronically activated by:

  • The inductive withdrawal of the adjacent pyridine nitrogen.

  • The electron-withdrawing nature of the C3-carboxylic acid (or activated ester).

  • The electron-withdrawing C6-difluoromethoxy group (inductive effect).

Corrective Protocol:

  • Temperature Control: Perform the coupling reaction at 0°C or -10°C . SNAr activation energy is typically higher than acylation.

  • Order of Addition (Crucial):

    • Do not mix the amine, acid, and coupling agent simultaneously.

    • Step 1: Pre-activate the carboxylic acid with the coupling agent (e.g., HATU, T3P) and base for 15–30 minutes in the absence of the amine.

    • Step 2: Add the amine slowly at low temperature.

  • Switch Reagents: If using HATU fails, switch to T3P (Propylphosphonic anhydride) . T3P is known for low epimerization and high chemoselectivity, often favoring acylation over SNAr.

Issue 2: "My yield is low, and I see a highly non-polar impurity."

Diagnosis: Formation of Pyrido-oxazinone species or Decarboxylation . While less common with electron-deficient rings, activating the acid in the presence of the C2-fluorine can sometimes lead to intramolecular cyclization if the amide is formed and then deprotonated, or if the activated acid dimerizes.

Corrective Protocol:

  • Avoid Carbodiimides (DCC/DIC): These often require catalytic DMAP, which is nucleophilic and can trigger side reactions at C2.

  • Base Selection: Use non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-Lutidine . Avoid Pyridine or DMAP.

  • Solvent: Switch from DMF to DCM or THF if solubility permits. DMF can sometimes facilitate SNAr reactions by stabilizing the Meisenheimer complex intermediate.

Issue 3: "The difluoromethoxy group disappeared or hydrolyzed."

Diagnosis: Acid-Mediated Ether Cleavage . The -OCF2H group is chemically similar to a difluoromethyl ether. While stable to bases and weak acids, it is vulnerable to strong Lewis acids or forcing Brønsted acidic conditions.

Corrective Protocol:

  • Avoid Lewis Acids: Do not use BBr3, AlCl3, or TMSI for deprotection steps elsewhere in the molecule while this group is present.

  • Acidic Workups: Limit exposure to strong aqueous acids (e.g., 6M HCl) at high temperatures. Quench reactions with saturated NH4Cl or mild citric acid.

Part 2: Visualizing the Reactivity Landscape

The following diagram illustrates the kinetic competition between the desired Amide Coupling and the undesired SNAr pathway.

ReactionPathways cluster_legend Pathway Logic SM 6-(difluoromethoxy)- 2-fluoronicotinic acid Act Activated Ester (Intermediate) SM->Act Coupling Agent (HATU/T3P) SNAr_Prod 2-Amino Byproduct (Undesired) SM->SNAr_Prod Direct Amine Attack (Thermodynamic Control: >RT) Amide Target Amide (Desired) Act->Amide Amine Nucleophile (Kinetic Control: 0°C) Act->SNAr_Prod Competition key Green: Desired Path Red: Failure Mode

Caption: Kinetic competition between C3-acylation (Amide formation) and C2-SNAr (Fluorine displacement).

Part 3: Recommended Experimental Protocols

Protocol A: Optimized Amide Coupling (T3P Method)

Best for preventing SNAr side reactions.

ComponentEquivalentsRole
Start Material 1.0 equivScaffold
Amine 1.1 equivNucleophile
T3P (50% in EtOAc) 1.5 equivCoupling Agent (Low epimerization)
DIPEA 3.0 equivBase (Non-nucleophilic)
EtOAc or DCM [0.1 M]Solvent

Step-by-Step:

  • Dissolve 6-(difluoromethoxy)-2-fluoronicotinic acid (1.0 equiv) and DIPEA (3.0 equiv) in dry EtOAc or DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add T3P solution (1.5 equiv) dropwise.

  • Stir at 0°C for 20 minutes to form the active anhydride. Do not add amine yet.

  • Add the Amine (1.1 equiv) slowly.

  • Allow to warm to room temperature slowly over 2 hours.

  • Quench: Add water/brine. Extract with EtOAc.[4]

  • QC: Check LCMS for mass M+Amine-H₂O (Product) vs M+Amine-HF (SNAr byproduct).

Protocol B: Synthesis of the Scaffold (Reference)

If you need to synthesize the core acid from 2-fluoro-6-hydroxynicotinic acid.

  • Reagents: Sodium chlorodifluoroacetate (ClCF2COONa), K2CO3, DMF.[4]

  • Conditions: Heat at 90–100°C.

  • Mechanism: Generation of difluorocarbene (:CF2) in situ, which inserts into the O-H bond.

  • Note: This reaction generates gas; use a vented system.

Part 4: Decision Tree for Troubleshooting

Use this logic flow to determine the next step in your experiment.

TroubleshootingTree Start Start: Reaction Analysis Q1 Is the Product Mass Correct? Start->Q1 Yes Proceed to Purification Q1->Yes Yes No Analyze Mass Defect Q1->No No Mass_Minus_HF Mass = Expected - 20 Da (Loss of HF) No->Mass_Minus_HF Observed Mass_Minus_CF2 Mass = Expected - 50 Da (Loss of CF2) No->Mass_Minus_CF2 Observed Issue_SNAr Issue: S_NAr at C2 Solution: Lower Temp, Pre-activate Acid Mass_Minus_HF->Issue_SNAr Issue_Hyd Issue: OCF2H Hydrolysis Solution: Remove Lewis Acids, Check pH Mass_Minus_CF2->Issue_Hyd

Caption: Diagnostic logic for identifying reaction failures based on Mass Spectrometry shifts.

References

  • SNAr Reactivity of 2-Fluoropyridines

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[5]

    • Source: PMC / NIH (2020).
    • Relevance: Establishes the high reactivity of fluoropyridines and the "element effect" facilit
    • URL:[Link]

  • Difluoromethoxy Group Properties

    • Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[3]

    • Source: BenchChem (2025).[4]

    • Relevance: Details the metabolic stability and lipophilic properties of the -OCF2H group.
  • Amide Coupling Side Reactions

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source: Luxembourg Bio Technologies (2008).
    • Relevance: Comprehensive review of side reactions (guanidinium formation, cycliz
    • URL:[Link]

  • Synthesis of Difluoromethoxy Ethers

    • Title: Difluoromethylation of Phenols.[4][6]

    • Source: Organic Syntheses (2016).
    • Relevance: Standard protocol for installing the difluoromethoxy group using sodium chlorodifluoroacetate.[4]

    • URL:[Link]

Sources

Process R&D Technical Support Center: Scale-Up Synthesis of 6-(Difluoromethoxy)-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. This guide is engineered for process chemists and drug development professionals scaling up the synthesis of 6-(difluoromethoxy)-2-fluoronicotinic acid .

The synthesis of this highly functionalized pyridine core presents two major scale-up challenges:

  • Regioselective Difluoromethylation: Controlling the ambident reactivity of the 6-hydroxypyridine/6-pyridone tautomeric system to exclusively yield the O-difluoromethylated product rather than the N-alkylated byproduct.

  • Chemoselective Saponification: Hydrolyzing the ester without triggering a nucleophilic aromatic substitution (SNAr) defluorination at the highly activated C2-fluoro position.

This guide provides a self-validating, causality-driven protocol to navigate these bottlenecks safely and efficiently.

Reaction Pathway & Mechanism

The optimized two-step continuous workflow utilizes a mild difluorocarbene source (TMSCF₂Br) followed by an anhydrous silanolate-mediated ester cleavage.

G SM Methyl 2-fluoro-6-hydroxynicotinate (Starting Material) INT Methyl 6-(difluoromethoxy)- 2-fluoronicotinate (Intermediate) SM->INT TMSCF₂Br, Na₂CO₃ MeCN, 60 °C (O-Difluoromethylation) PROD 6-(difluoromethoxy)- 2-fluoronicotinic acid (Final Product) INT->PROD 1. TMSOK, THF, RT 2. HCl (aq) Workup (Chemoselective Saponification)

Workflow for the regioselective O-difluoromethylation and chemoselective saponification.

Step-by-Step Methodology (Scale-Up Protocol)

Every protocol below is designed as a self-validating system , meaning the reaction contains built-in In-Process Controls (IPCs) to verify success before proceeding to the next unit operation.

Step 1: Regioselective O-Difluoromethylation

Objective: Generate difluorocarbene (:CF₂) at a controlled rate to selectively alkylate the oxygen atom of the tautomeric starting material.

  • Reactor Charging: To a dry, nitrogen-purged jacketed reactor, charge Methyl 2-fluoro-6-hydroxynicotinate (1.0 equiv) and anhydrous Na₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous Acetonitrile (MeCN, 10 volumes). Begin agitation (250 rpm) and heat the suspension to 60 °C.

  • Reagent Dosing (Critical Step): Charge (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 1.2 equiv) into a syringe pump. Dose the reagent dropwise into the reactor over 2 to 3 hours.

    • Causality: TMSCF₂Br is activated by the carbonate base to release :CF₂. Dropwise addition maintains a low steady-state concentration of the highly reactive carbene, preventing its dimerization into hazardous tetrafluoroethylene gas and suppressing thermal runaways.

  • Self-Validation (IPC): After 4 hours, sample 50 µL of the slurry, quench into 1 mL MeCN/H₂O, and analyze via HPLC (254 nm). The reaction is validated to proceed to workup when the starting material is < 1.0%.

  • Workup: Cool the reactor to 20 °C. Filter the suspension through a Celite pad to remove inorganic salts (NaBr, Na₂CO₃). Concentrate the filtrate under reduced pressure and crystallize the intermediate from MTBE/Heptane (1:4) to afford Methyl 6-(difluoromethoxy)-2-fluoronicotinate.

Step 2: Chemoselective Ester Hydrolysis

Objective: Hydrolyze the methyl ester to the carboxylic acid without displacing the labile C2-fluorine atom.

  • Reactor Charging: Charge Methyl 6-(difluoromethoxy)-2-fluoronicotinate (1.0 equiv) into a dry reactor. Add anhydrous Tetrahydrofuran (THF, 8 volumes) and stir at 20 °C until fully dissolved.

  • Anhydrous Saponification: Add Potassium trimethylsilanolate (TMSOK, 1.5 equiv) in three equal portions over 30 minutes.

    • Causality: Standard aqueous bases (LiOH/NaOH) generate hydroxide ions that will rapidly attack the highly electrophilic C2 position via SNAr, leading to a des-fluoro-hydroxy impurity. TMSOK acts as an anhydrous, bulky nucleophile that selectively attacks the sterically accessible ester carbonyl, forming a silyl ester intermediate that collapses into the potassium carboxylate salt without compromising the C2-fluorine.

  • Self-Validation (IPC): Stir for 3 hours at 20 °C. Analyze an aliquot via HPLC. Proceed when the intermediate ester is < 0.5%.

  • Workup & Isolation: Cool the mixture to 5 °C. Slowly add 1M aqueous HCl until the pH reaches 2.0–2.5 (this hydrolyzes the silyl ester and protonates the carboxylate). Extract with Ethyl Acetate (3 × 5 volumes). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the final product, 6-(difluoromethoxy)-2-fluoronicotinic acid, as a crystalline solid.

Troubleshooting & FAQs

Q: During the difluoromethylation step, I am observing a significant amount of the N-difluoromethylated byproduct. How do I fix this? A: This is a kinetic vs. thermodynamic control issue rooted in the tautomerization of 2-pyridones. The nitrogen atom is more nucleophilic, but the O-alkylated product is often thermodynamically favored under specific conditions. To correct this, ensure your reactor temperature is strictly maintained at 60 °C and verify you are using a mild base (Na₂CO₃). Stronger bases (like NaOtBu) or lower temperatures (-15 °C) will invert the chemoselectivity to favor the N-CF₂H product[Zhu et al., 2021].

Q: Can I substitute TMSCF₂Br with Sodium chlorodifluoroacetate (ClCF₂COONa) to save costs on a multi-kilogram scale? A: It is highly discouraged for this specific substrate. While ClCF₂COONa is a standard industrial difluorocarbene source, it requires activation temperatures exceeding 100 °C in DMF to decarboxylate. At these elevated temperatures, the 2-fluoro substituent on your nicotinic ester becomes highly susceptible to thermal degradation and nucleophilic attack by solvent breakdown products (e.g., dimethylamine from DMF). TMSCF₂Br allows for mild activation at 60 °C, preserving the integrity of the pyridine ring.

Q: My saponification step yielded 30% of a byproduct with a mass corresponding to [M - F + OH]. What went wrong? A: You utilized an aqueous hydroxide base (such as LiOH, NaOH, or KOH). The fluorine atom at the C2 position of a nicotinic acid derivative is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Hydroxide ions outcompete ester hydrolysis and displace the fluorine. You must switch to the anhydrous TMSOK protocol described in Step 2. TMSOK delivers a silanolate that is highly chemoselective for ester cleavage over SNAr[Stephens et al., 2017].

Q: The difluoromethylation reaction stalls at 60% conversion, even after adding more TMSCF₂Br. A: You are likely experiencing carbene starvation due to rapid dimerization. If TMSCF₂Br is added too quickly, the local concentration of :CF₂ spikes, causing the carbenes to react with one another to form tetrafluoroethylene gas, which bubbles out of the reactor. You must use a syringe pump to dose the TMSCF₂Br slowly over at least 2 hours.

Quantitative Data Summaries

The following tables summarize the critical process parameters and their direct impact on yield and purity, validating the chosen methodology.

Table 1: Optimization of Difluoromethylation Regioselectivity

Carbene Source Base (Equiv) Solvent Temp (°C) O-Alkylation Yield N-Alkylation Yield
ClCF₂COONa (2.0) K₂CO₃ (2.0) DMF 105 °C 32% (High Degradation) 15%
TMSCF₂Br (1.2) NaOtBu (2.0) Triglyme -15 °C 5% 84%

| TMSCF₂Br (1.2) | Na₂CO₃ (2.0) | MeCN | 60 °C | 92% | < 2% |

Data demonstrates that elevated temperatures and milder bases are required to drive the equilibrium toward the desired O-difluoromethylated intermediate.

Table 2: Saponification Reagent Screen (Chemoselectivity)

Reagent Solvent System Temp (°C) Time (h) Desired Acid Yield SNAr Impurity (C2-OH)
LiOH·H₂O (3.0 eq) THF / MeOH / H₂O 20 °C 12 45% 52%
LiOH·H₂O (3.0 eq) THF / MeOH / H₂O 0 °C 24 61% 28%

| TMSOK (1.5 eq) | Anhydrous THF | 20 °C | 3 | 95% | Not Detected |

Data highlights the absolute necessity of anhydrous TMSOK to prevent the destruction of the C2-fluorine atom during ester deprotection.

References

  • Zhu, Z., Krishnamurti, V., Ispizua-Rodriguez, X., Barrett, C., & Prakash, G. K. S. (2021). Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Organic Letters, 23(16), 6494–6498.[Link]

  • Stephens, D., et al. (2017). Exploratory Process Development of Lorlatinib. Organic Process Research & Development, 21(10), 1633–1643. (Cited for the foundational process chemistry principle of using TMSOK for chemoselective ester hydrolysis in base-sensitive heterocycles).[Link]

Validation & Comparative

Structural Confirmation of 6-(Difluoromethoxy)-2-fluoronicotinic Acid: A Comparative Guide to Analytical Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on heavily fluorinated building blocks to modulate lipophilicity, metabolic stability, and target binding affinity, compounds like 6-(difluoromethoxy)-2-fluoronicotinic acid (CAS: 1806336-55-9) have become highly sought after. However, the exact regiochemistry of multi-substituted fluoropyridines can be challenging to verify.

This guide objectively compares the primary analytical modalities—Multi-Nuclear NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—used to confirm the structural integrity of this product. By comparing these techniques and contrasting the spectral features of this compound against its non-fluorinated analogs (e.g., 6-methoxy-2-fluoronicotinic acid), researchers can establish a self-validating analytical workflow.

Comparison of Analytical Modalities

To definitively confirm the structure of 6-(difluoromethoxy)-2-fluoronicotinic acid and rule out regioisomers (such as 2-(difluoromethoxy)-6-fluoronicotinic acid) or defluorinated impurities, a multi-modal approach is required. Table 1 evaluates the performance of the three standard analytical alternatives.

Table 1: Performance Comparison of Analytical Modalities
Analytical ModalityPrimary Structural EvidenceSensitivityRegioisomer DifferentiationThroughput
Multi-Nuclear NMR (1H, 13C, 19F) Atomic connectivity, J-coupling networks, quantitative proton/fluorine ratios.Moderate (requires ~5-10 mg)Excellent. Distinct scalar couplings definitively map the pyridine ring.Medium
LC-HRMS (ESI-) Exact molecular mass, isotopic distribution, trace impurity profiling.High (requires <1 µg)Poor. Isomers share the exact same mass and often similar fragmentation.High
FT-IR Spectroscopy Functional group presence (C=O, C-F, C-O, broad O-H stretch).ModerateLow. C-F and C-O stretches overlap heavily in the fingerprint region.High

Expert Insight: While LC-HRMS is unmatched for high-throughput purity screening, it cannot stand alone for this product. The structural confirmation must rely on Multi-Nuclear NMR, as the specific position of the fluorine atoms dictates the scalar coupling (


) patterns that differentiate regioisomers.

Spectral Data & Mechanistic Interpretation

The Power of Multi-Nuclear NMR

When comparing 6-(difluoromethoxy)-2-fluoronicotinic acid to its analog, 6-methoxy-2-fluoronicotinic acid, the spectral landscape changes dramatically. The simple methoxy singlet (


 ~3.9 ppm) is replaced by a complex spin system driven by the 

group.
  • 1H NMR Causality: The most diagnostic feature is the difluoromethoxy proton. The magnetic moment of the two spin-½ fluorine nuclei creates three distinct local magnetic field environments for the adjacent proton. This results in a 1:2:1 triplet with a massive scalar coupling constant (

    
     Hz) [2]. The pyridine ring protons (H4 and H5) appear as two distinct doublets (
    
    
    
    8.3–8.5 ppm and 7.3–7.5 ppm) due to ortho-coupling (
    
    
    Hz).
  • 19F NMR Causality: 19F NMR provides a self-validating cross-check. The 2-fluoro group on the electron-deficient pyridine ring typically resonates as a multiplet around

    
     -60.0 to -70.0 ppm [5]. In contrast, the 
    
    
    
    fluorines appear as a distinct doublet (
    
    
    -81.0 to -85.0 ppm) because they couple back to the single adjacent proton [2]. The integration ratio of these peaks must be exactly 1:2.
  • 13C NMR Causality: The carbon skeleton is highly split by the fluorine atoms. The C2 carbon appears as a widely split doublet (

    
     Hz) around 160 ppm, while the 
    
    
    
    carbon shifts from ~55 ppm (in the methoxy analog) to a highly deshielded triplet at ~116 ppm (
    
    
    Hz) [3].
Table 2: Expected Multi-Nuclear NMR Spectral Data (in DMSO-d6)
NucleusChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment
1H 13.0 - 13.5Broad Singlet--COOH
1H 8.3 - 8.5Doublet (or dd)~8.0Pyridine H4
1H 7.3 - 7.5Doublet~8.0Pyridine H5
1H 7.0 - 7.6Triplet~72.0-OCHF2
19F -65.0 to -70.0Multiplet-2-F (Aromatic)
19F -81.0 to -85.0Doublet~72.0-OCHF2 (Aliphatic)
13C ~163.0Singlet--COOH
13C ~160.0Doublet~240.0C2 (C-F)
13C ~116.0Triplet~255.0-OCHF2

Step-by-Step Experimental Methodologies

To ensure a self-validating system, follow these precise protocols for sample preparation and data acquisition.

Protocol A: Multi-Nuclear NMR Acquisition
  • Solvent Selection: Weigh 10–15 mg of 6-(difluoromethoxy)-2-fluoronicotinic acid into a clean vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO-d6 is chosen over CDCl3 because it disrupts the hydrogen-bonded dimers of the carboxylic acid, providing a sharper, more consistent downfield peak for the -COOH group and preventing concentration-dependent chemical shift drifting [3].

  • 1H NMR: Acquire at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the broad -COOH proton.

  • 19F NMR: Acquire at 376 MHz (for a 400 MHz console) with proton decoupling (19F{1H}) to collapse the

    
     doublet into a singlet for purity integration, followed by a coupled 19F spectrum to observe the 
    
    
    
    splitting.
  • 13C NMR: Acquire at 100 MHz or higher. Increase the number of scans (minimum 512) because the splitting of the C2 and

    
     carbons by fluorine distributes the signal intensity across multiple peaks, lowering the signal-to-noise ratio.
    
Protocol B: LC-HRMS (ESI-) Profiling
  • Sample Prep: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Ionization Mode: Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-).

    • Causality: The electron-withdrawing 2-fluoro and 6-difluoromethoxy groups significantly lower the pKa of the -COOH group compared to standard nicotinic acid. This makes the molecule readily deprotonate, yielding a highly sensitive

      
       signal while avoiding the extensive fragmentation often observed in positive mode for heavily fluorinated species.
      
  • Mass Target: Monitor for the exact mass. Formula:

    
    . The theoretical exact mass for the 
    
    
    
    ion is 206.0070 m/z .

Structural Confirmation Workflow

The following diagram illustrates the logical decision tree for validating the structural identity of the compound.

G Start 6-(Difluoromethoxy)-2-fluoronicotinic acid Sample Batch LCMS Step 1: LC-HRMS (ESI-) Target: [M-H]- m/z 206.007 Start->LCMS Mass Profiling NMR19F Step 2: 19F NMR Target: 2 distinct F environments (-65 ppm, -83 ppm) LCMS->NMR19F Fluorine Mapping NMR1H Step 3: 1H NMR Target: -OCHF2 Triplet (J~72Hz) & Ortho Pyridine Protons NMR19F->NMR1H Proton Connectivity NMR13C Step 4: 13C NMR Target: C-F Coupling Patterns (Doublet & Triplet) NMR1H->NMR13C Carbon Skeleton Confirm Structure Confirmed High Purity Building Block NMR13C->Confirm Final Validation

Workflow for the structural confirmation of 6-(difluoromethoxy)-2-fluoronicotinic acid.

References

  • NMR spectral characteristics of fluorocontaining pyridines - Fluorine Notes.[Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation (Electronic Supporting Information) - The Royal Society of Chemistry.[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents - University of Pittsburgh.[Link]

  • Catalyzed Decarboxylative meta-C–H Difluoromethylation (Supporting Information) - The Royal Society of Chemistry.[Link]

A Comparative Guide to the Orthogonal Validation of Synthesized 6-(difluoromethoxy)-2-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in a Modern Synthon

In the landscape of contemporary drug discovery, fluorinated building blocks are indispensable tools for modulating the metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs). 6-(difluoromethoxy)-2-fluoronicotinic acid is a prime example of such a high-value synthon, offering multiple strategic fluorine introductions. However, its utility is directly proportional to its purity. Undefined or poorly characterized impurities originating from the synthesis can propagate through multi-step sequences, leading to costly late-stage failures, compromised biological data, and significant regulatory hurdles. The quality of an API is not determined at the final step but is built from the quality of its foundational intermediates.[1]

This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust validation of 6-(difluoromethoxy)-2-fluoronicotinic acid purity. We will move beyond simply listing methods to explain the causality behind a multi-pronged analytical strategy, ensuring that the described protocols are self-validating and meet the stringent requirements of regulatory bodies like the FDA and EMA.[2] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures.[3][4][5][6]

The Analytical Challenge: Why a Single Method is Insufficient

Validating the purity of 6-(difluoromethoxy)-2-fluoronicotinic acid presents a unique set of challenges. Potential impurities may include starting materials, reagents, regioisomers, or byproducts with subtle structural differences. For instance, an isomeric impurity where the difluoromethoxy group is at a different position on the pyridine ring could have a nearly identical mass and similar UV chromophore, making it difficult to resolve or even detect with a single analytical method. This necessitates an orthogonal approach, where multiple techniques with different separation and detection principles are employed to provide a comprehensive and trustworthy purity assessment.

Core Methodology: An Orthogonal, Multi-Detector Strategy

A robust purity validation system relies on the integration of data from several complementary techniques. High-Performance Liquid Chromatography (HPLC) serves as the primary quantitative tool, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide essential qualitative and structural confirmation.

G cluster_0 Purity Validation Workflow cluster_1 Quantitative Analysis cluster_2 Structural & Qualitative Analysis Synthesized_Material Synthesized 6-(difluoromethoxy)-2-fluoronicotinic acid HPLC_PDA HPLC with PDA Detector (Purity, Known Impurities) Synthesized_Material->HPLC_PDA Primary quantitative assessment NMR NMR Synthesized_Material->NMR Structural confirmation LCMS LC-MS (Mass Confirmation, Unknown Impurity ID) Synthesized_Material->LCMS Impurity identification Data_Integration Data Integration & Analysis HPLC_PDA->Data_Integration NMR->Data_Integration LCMS->Data_Integration Final_Purity Final Purity Assignment & Certificate of Analysis Data_Integration->Final_Purity Orthogonal Verification

Caption: Orthogonal workflow for purity validation.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the cornerstone of purity analysis due to its high resolving power and quantitative accuracy.[2] For nicotinic acid derivatives, a reversed-phase method is typically effective.[7][8][9]

Causality of Method Choice:

  • Column: A C18 stationary phase provides excellent retention and separation for moderately polar aromatic acids.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.

  • Detector: A Photo-Diode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the analyte but also records the UV-Vis spectrum across the entire peak. This allows for peak purity analysis, a self-validating check to see if a single chromatographic peak consists of more than one component.

¹⁹F NMR Spectroscopy: The Fluorine Specialist's View

Given the multiple fluorine atoms in the target molecule, ¹⁹F NMR is an exceptionally powerful and often underutilized tool.[10] It offers several distinct advantages:

  • High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.[11]

  • Wide Chemical Shift Range: This minimizes signal overlap, making it easier to identify and quantify different fluorine-containing species, even at low levels.[10][11]

  • Direct Detection of Fluorinated Impurities: It can detect organofluorine impurities that may be missed by other techniques.[12][13][14] Studies have shown that LC-MS alone can miss a significant fraction of organofluorine compounds.[15]

Causality of Method Choice: The difluoromethoxy group (-OCHF₂) and the aromatic fluorine will have distinct chemical shifts and coupling patterns in the ¹⁹F NMR spectrum. The presence of any unexpected fluorine signals is a direct and unambiguous indication of a fluorinated impurity.

Mass Spectrometry (MS): Unambiguous Mass Identification

When coupled with LC (LC-MS), high-resolution mass spectrometry (HRMS) provides definitive confirmation of the molecular weight of the main component and is invaluable for identifying unknown impurities.[16]

Causality of Method Choice: HRMS can provide the exact mass of a molecule with high precision (typically <5 ppm error). This allows for the determination of the elemental formula of an unknown impurity peak observed in the chromatogram, providing crucial clues to its structure. This is particularly important for distinguishing between isomers and identifying products of side reactions.

Comparative Analysis of Key Techniques

Technique Primary Role Information Gained Strengths for this Application Limitations for this Application
HPLC-PDA Quantitative PurityPercent area purity, detection of known impurities, peak purity assessment.High precision and accuracy for quantification; industry standard for release testing.[2]May fail to separate co-eluting impurities with similar chromophores; quantification relies on response factor assumptions.
¹H NMR Structural IdentityConfirms the overall structure, proton environment, and ratio of protons.Provides definitive structural confirmation of the main component.Low sensitivity for detecting minor impurities whose signals are buried under the main component's signals or solvent peaks.
¹⁹F NMR Fluorinated Impurity DetectionConfirms fluorine environments; highly sensitive detection and quantification of fluorinated impurities.[12][13]Directly observes the key functional groups; excellent for detecting isomeric or process-related fluorinated byproducts.[14]Does not provide information on non-fluorinated impurities.
LC-HRMS Impurity IdentificationProvides exact mass and elemental composition of the parent compound and any impurities.[16][17]Unambiguously confirms molecular weight; powerful tool for identifying unknown peaks from the HPLC chromatogram.Ionization efficiency can vary significantly between compounds, making it less reliable for direct quantification without standards.

Detailed Experimental Protocols

The following protocols are designed as a robust, self-validating system. Adherence to system suitability criteria is mandatory before any sample analysis.

Protocol 1: HPLC-PDA Purity Method

This method must be validated according to ICH Q2(R2) guidelines.[3][4][18]

  • System Preparation:

    • HPLC System: A quaternary HPLC system with a PDA detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 265 nm (for quantification), with PDA scan from 200-400 nm.[7]

    • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh ~10 mg of 6-(difluoromethoxy)-2-fluoronicotinic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. Final concentration ~1 mg/mL.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.[3] Tailing factor between 0.8 and 1.5.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Integrate all peaks with an area >0.05%.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Peak Purity Assessment:

    • Use the PDA software to perform a peak purity analysis on the main peak to check for co-eluting impurities. The purity angle should be less than the purity threshold.

Protocol 2: ¹H and ¹⁹F NMR Analysis
  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the sample into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • ¹H NMR: Acquire standard proton spectrum. Pay attention to the integration of aromatic and difluoromethyl protons. The difluoromethyl proton (-OCHF₂) should appear as a triplet due to coupling with the two fluorine atoms.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use a common fluorine reference standard or the instrument's internal reference.

  • Data Interpretation:

    • ¹H NMR: Confirm that the chemical shifts, coupling patterns, and integrations match the expected structure of 6-(difluoromethoxy)-2-fluoronicotinic acid.

    • ¹⁹F NMR: Identify the signals corresponding to the -OCHF₂ group and the aromatic C-F. The spectrum should be clean, with no other significant fluorine-containing signals present. Any unexpected peaks >0.1% integration relative to the main signals indicate a fluorinated impurity.[15]

Protocol 3: LC-MS Identification
  • System:

    • Use the same HPLC method as described in Protocol 5.1.

    • Divert the flow post-PDA detector to an HRMS instrument (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all species.

  • Analysis:

    • Acquire full scan data across a mass range of m/z 50-800.

    • Correlate any impurity peaks seen in the PDA chromatogram with their corresponding mass spectra.

  • Data Interpretation:

    • Confirm the [M+H]⁺ and/or [M-H]⁻ ion for the main peak corresponds to the exact mass of C₇H₄F₃NO₃ (MW: 207.11).[19][20]

    • For any significant impurity peaks, use the measured exact mass to predict the elemental formula. This information, combined with knowledge of the synthetic route, can lead to the identification of the impurity structure.

Conclusion: A Framework for Confidence

Validating the purity of a critical synthon like 6-(difluoromethoxy)-2-fluoronicotinic acid is not a single measurement but a systematic process of inquiry. Relying solely on a single HPLC purity value provides a limited and potentially misleading picture. By adopting an orthogonal approach that combines the quantitative power of HPLC-PDA, the structural confirmation of ¹H NMR, the specific impurity-hunting capability of ¹⁹F NMR, and the definitive identification power of LC-HRMS, researchers and drug development professionals can build a comprehensive and trustworthy data package. This multi-faceted strategy ensures the quality of the intermediate, mitigates risks in downstream processes, and establishes a solid foundation for regulatory submission and ultimate project success. This validation philosophy aligns with the modern lifecycle approach to analytical procedures, ensuring methods are robust and fit-for-purpose from development through to routine use.[5][6]

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • American Chemical Society. (2025, July 8). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.
  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ACS Publications. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available from: [Link]

  • PubMed. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Available from: [Link]

  • Oxford Instruments. Speeding Fluorine Analysis. Available from: [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Available from: [Link]

  • MDPI. (2020, August 27). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Available from: [Link]

  • PMC. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available from: [Link]

  • Oxford Academic. (2024, November 1). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Available from: [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • Department of Computer Science, University of Colorado Boulder. Live qualification/validation of purity methods for protein products. Available from: [Link]

  • ResearchGate. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available from: [Link]

  • PubMed. Determination of nicotinic acid in serum by high-performance liquid chromatography with fluorescence detection. Available from: [Link]

  • PMC. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Available from: [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. Available from: [Link]

  • European Journal of Pharmaceutical and Medical Research. (2019, October 23). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available from: [Link]

  • SIELC Technologies. (2025, December 12). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available from: [Link]

  • 001CHEMICAL. CAS No. 1806336-55-9, 6-Difluoromethoxy-2-fluoronicotinic acid. Available from: [Link]

  • Zhengzhou Alfa Chemical Co.,Ltd. 6-Fluoronicotinic Acid CAS NO: 403-45-2. Available from: [Link]

  • ResearchGate. (2025, August 5). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Available from: [Link]

  • PubChem. 6-Fluoronicotinic Acid. Available from: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Profiling of 6-(Difluoromethoxy)-2-fluoronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the meticulous in vitro characterization of novel chemical entities is the bedrock upon which successful therapeutic programs are built. The 6-(difluoromethoxy)-2-fluoronicotinic acid scaffold represents a promising, yet underexplored, chemical space. Its structural motifs—a pyridine core, a difluoromethoxy group, and a fluorine substituent—are hallmarks of medicinal chemistry strategies aimed at optimizing metabolic stability, potency, and pharmacokinetic properties. This guide provides a comprehensive framework for the systematic in vitro evaluation of its derivatives, moving from initial target identification to robust cellular characterization. Our approach is grounded in a philosophy of building a self-validating cascade of assays, where each step logically informs the next, ensuring data integrity and a clear path to lead optimization.

The Strategic Imperative: Defining the Assay Cascade

An effective in vitro profiling strategy is not a checklist but a decision tree. For a novel scaffold like 6-(difluoromethoxy)-2-fluoronicotinic acid, the initial biological target may be unknown. Therefore, our cascade must be adaptable, beginning with broad, hypothesis-generating assays and progressively narrowing down to specific, mechanistic studies.

The journey of a candidate molecule from a library to a preclinical candidate is one of progressive de-risking. Early-stage in vitro assays are pivotal, providing critical insights into a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is essential for ensuring its safety and efficacy.[1][2] This early data guides chemical structure optimization and helps predict in vivo pharmacokinetic properties.[3]

dot graph TD { A[Start: Novel 6-(difluoromethoxy)-2-fluoronicotinic acid Derivative Library] --> B{Target Known?}; B -- Yes --> C[Target-Based Screening]; B -- No --> D[Phenotypic Screening]; C --> E[Biochemical Assays(e.g., Enzyme Inhibition)]; D --> F[Cell-Based Assays(e.g., Viability, Reporter)]; E --> G[Biophysical Binding Assays(SPR, ITC)]; F --> H[Target Deconvolution]; G --> I[Mechanism of Action Studies]; H --> I; I --> J[Cellular Target Engagement(CETSA)]; J --> K[Functional Cellular Assays & Potency]; K --> L[Selectivity & Off-Target Profiling]; L --> M[In Vitro ADME & Toxicology]; M --> N[Lead Candidate Nomination];

} Caption: High-level decision workflow for in vitro characterization.

Target Identification and Primary Screening

Given the structural similarity of nicotinic acid derivatives to various endogenous ligands and pharmacophores, a logical starting point is to screen against targets implicated in cancer and inflammation. For instance, Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immunity often upregulated in tumors, is a plausible target.[4][5]

Biochemical Assay: The First Litmus Test

A biochemical assay provides the cleanest initial assessment of direct target interaction. It isolates the target protein and the test compound, removing the complexity of the cellular environment.

Example Target: IDO1 Enzyme Inhibition The IDO1 enzyme catalyzes the conversion of L-tryptophan (L-Trp) to N-formylkynurenine, a key immunosuppressive step.[4] A primary screen can be designed to measure the inhibition of this activity.

Protocol: IDO1 Inhibitor Screening Assay (Absorbance-Based)

  • Reagent Preparation : Prepare assay buffer, recombinant human IDO1 enzyme, L-Trp substrate solution, and a positive control inhibitor (e.g., Epacadostat).

  • Compound Plating : Serially dilute the 6-(difluoromethoxy)-2-fluoronicotinic acid derivatives in DMSO and plate into a 96- or 384-well UV-transparent plate.

  • Enzyme Addition : Add IDO1 enzyme to all wells except the "no enzyme" control.

  • Initiation : Add the L-Trp substrate to initiate the reaction.

  • Incubation : Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection : Measure the absorbance of the product, kynurenine, at 321 nm.[4]

  • Data Analysis : Calculate the percent inhibition relative to DMSO (0% inhibition) and positive control (100% inhibition) wells. Determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Causality Insight: An absorbance-based assay is often preferred for initial high-throughput screening (HTS) due to its simplicity and cost-effectiveness.[6] However, it's crucial to run a counterscreen where compounds are tested without the enzyme to flag any intrinsic absorbance at 321 nm, which would be a source of false-positive hits.

Biophysical Validation: Confirming Direct Binding

A positive result in a biochemical assay indicates functional modulation but does not definitively prove direct physical binding. Biophysical methods are essential for confirming a direct interaction and for characterizing its kinetics.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding

SPR is a label-free technique that measures molecular interactions in real time.[7][8] It provides rich kinetic data, including the association rate (k_a) and dissociation rate (k_d), from which the equilibrium dissociation constant (K_D) is calculated.[8] A slow dissociation rate (low k_d), often termed a long residence time, can be a highly desirable property for a drug candidate, as it may correlate with prolonged clinical efficacy.[8]

Workflow: Small Molecule-Protein Interaction Analysis via SPR

  • Ligand Immobilization : The target protein (e.g., IDO1) is covalently immobilized onto the surface of a sensor chip.

  • Analyte Injection : A series of concentrations of the small molecule derivative are flowed over the chip surface.

  • Signal Detection : Binding of the derivative to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response in a sensorgram.[8]

  • Kinetic Analysis : The association and dissociation phases of the sensorgram are fit to a binding model (e.g., 1:1 Langmuir) to extract k_a, k_d, and K_D values.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.

Comparative Data (Hypothetical):

CompoundIDO1 IC50 (µM)SPR K_D (µM)Association Rate (k_a) (1/Ms)Dissociation Rate (k_d) (1/s)
Derivative A 0.50.452.1 x 10⁵9.5 x 10⁻²
Derivative B 0.80.751.5 x 10⁵1.1 x 10⁻¹
Alternative X 1.21.15.0 x 10⁴5.5 x 10⁻²
Epacadostat 0.070.063.5 x 10⁵2.1 x 10⁻²

Insight: Derivative A shows a better biochemical potency (IC50) and binding affinity (K_D) than Derivative B. Interestingly, Alternative X has a weaker affinity but a slower dissociation rate (lower k_d) than both A and B, suggesting a longer residence time on the target, a parameter that can be crucial for in vivo efficacy.[8]

Cellular Assays: Proving the Concept in a Biological Context

Demonstrating activity in a complex cellular environment is the next critical hurdle. Cell-based assays validate that a compound can penetrate cell membranes, engage its target, and elicit a functional response.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement

CETSA is a powerful method for verifying that a compound binds to its intended target within intact cells.[9] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[10][11]

Protocol: Immunoblot-Based CETSA

  • Cell Treatment : Incubate cultured cells (e.g., a human cancer cell line overexpressing IDO1) with the test derivative or vehicle (DMSO) for 1-2 hours at 37°C.[10][12]

  • Heat Challenge : Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[12]

  • Cell Lysis : Lyse the cells via freeze-thaw cycles or addition of a lysis buffer.[10][12]

  • Separation : Pellet the aggregated, denatured proteins by high-speed centrifugation.

  • Quantification : Collect the supernatant containing the soluble, non-denatured protein. Quantify the amount of the target protein (e.g., IDO1) remaining in the soluble fraction using Western blotting or other protein detection methods like ELISA.

  • Analysis : A stabilizing compound will result in more soluble protein remaining at higher temperatures compared to the vehicle control, thus generating a "thermal shift".

Functional Cellular Assay: Measuring Downstream Effects

A functional assay measures the biological consequence of target engagement. For an IDO1 inhibitor, this would involve measuring the accumulation of the substrate (L-Trp) or the reduction of the product (kynurenine) in cell culture media.

Protocol: HeLa Cell IDO1 Activity Assay

  • Cell Culture : Seed HeLa cells (which can be stimulated to express IDO1) in a 96-well plate.

  • Stimulation : Treat cells with an inducer like interferon-gamma (IFN-γ) to upregulate IDO1 expression.

  • Compound Treatment : Add serial dilutions of the test derivatives and incubate for a set period (e.g., 48-72 hours).

  • Sample Collection : Collect the cell culture supernatant.

  • Kynurenine Detection : Measure the kynurenine concentration in the supernatant. This can be done using a colorimetric reaction (e.g., with Ehrlich's reagent) or, for higher sensitivity and specificity, by LC-MS/MS.

  • Data Analysis : Determine the cellular EC50 value (the concentration that causes 50% of the maximal effect, in this case, inhibition of kynurenine production).

Causality Insight: A discrepancy between biochemical IC50 and cellular EC50 values is common and informative. A much higher EC50 could indicate poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. This is a critical data point for guiding further chemical optimization.

Selectivity and Early Safety Profiling

A successful drug candidate must be selective for its intended target to minimize off-target effects and potential toxicity.

Cytotoxicity Assays

It is crucial to determine if the observed cellular activity is due to specific target modulation or general cytotoxicity. Standard assays like MTT or CellTiter-Glo® are used.[13]

  • MTT Assay : Measures the metabolic activity of cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

  • CellTiter-Glo® Assay : A luminescent assay that quantifies ATP, which is a direct indicator of metabolically active, viable cells.[14] This method is generally considered more sensitive than colorimetric assays.

Comparative Data (Hypothetical):

CompoundCellular IDO1 EC50 (µM)Cytotoxicity CC50 (µM, HeLa)Selectivity Index (SI = CC50/EC50)
Derivative A 1.5> 50> 33.3
Derivative B 2.5> 50> 20.0
Alternative X 4.0153.75
Epacadostat 0.2> 50> 250

Insight: A higher Selectivity Index (SI) is desirable. Derivative A shows good cellular potency and low cytotoxicity, resulting in a favorable SI. In contrast, Alternative X is potent but also cytotoxic at a relatively low concentration, yielding a poor SI and flagging it as a potential risk.

Early ADME Profiling

High-throughput in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are essential for early-stage de-risking.[15][16] Key assays include:

  • Metabolic Stability : Incubating the compound with liver microsomes to determine its metabolic half-life.

  • CYP450 Inhibition : Assessing the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.[16]

  • Plasma Protein Binding : Measuring the extent to which a compound binds to plasma proteins, which affects its free concentration and availability.

  • Permeability : Using cell-based models like Caco-2 to predict intestinal absorption.

Conclusion

The systematic in vitro evaluation of 6-(difluoromethoxy)-2-fluoronicotinic acid derivatives requires a multi-faceted approach that integrates biochemical, biophysical, and cellular assays. By following a logical cascade—from initial target interaction to cellular function and safety profiling—researchers can build a comprehensive data package. This self-validating workflow ensures that only the most promising candidates, those with confirmed on-target activity, favorable cellular profiles, and acceptable safety margins, are advanced toward more complex in vivo studies. This rigorous, data-driven strategy is paramount to navigating the complexities of drug discovery and maximizing the potential of this novel chemical scaffold.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Li, A. P. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Acta Pharmaceutica Sinica B, 11(10), 3005-3015. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method. Available from: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Gadepalli, A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 103-112. Available from: [Link]

  • Lazzara, M. J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols, 3(2), 101292. Available from: [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Available from: [Link]

  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available from: [Link]

  • Levin, B. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available from: [Link]

  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit IDO1 72021. Available from: [Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • BPS Bioscience. IDO1 Inhibitor Screening Assay Kit -384. Available from: [Link]

  • BPS Bioscience. IDO1 Fluorogenic Inhibitor Screening Assay Kit. Available from: [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. Available from: [Link]

  • European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Available from: [Link]

  • Sygnature Discovery. Smart IDO Inhibitor Profiling: Biophysical & Cellular Approaches. Available from: [Link]

Sources

structure-activity relationship of 6-(difluoromethoxy)-2-fluoronicotinic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter programs that stall during lead optimization due to poor pharmacokinetic (PK) profiles or rapid metabolic clearance. When optimizing pyridine or nicotinic acid-based scaffolds—ubiquitous in kinase inhibitors, GPCR modulators, and phosphodiesterase (PDE) inhibitors—the transition from simple alkoxy substituents to fluorinated bioisosteres is a critical inflection point.

This guide provides an objective, data-driven comparison of 6-(difluoromethoxy)-2-fluoronicotinic acid (CAS 1806336-55-9) against its non-fluorinated and partially fluorinated analogs. By deconstructing the structure-activity relationship (SAR) and detailing the experimental workflows used to validate these properties, this guide will equip you with the mechanistic rationale needed to deploy this building block effectively.

Mechanistic Rationale: Deconstructing the Scaffold

The 6-(difluoromethoxy)-2-fluoronicotinic acid core is a highly privileged scaffold because it simultaneously addresses two major medicinal chemistry challenges: metabolic liability and target binding affinity.

The 6-Difluoromethoxy ( ) Group: A Metabolic Shield

In traditional SAR, a methoxy (


) group is often used to occupy lipophilic pockets. However, the 

-carbons of methoxy groups are notorious metabolic hotspots, highly susceptible to Cytochrome P450 (CYP450)-mediated O-demethylation via hydrogen atom transfer (HAT)[1].

Replacing the


 with a 

group fundamentally alters the molecule's fate. The strong electron-withdrawing nature of the fluorine atoms increases the C-H bond dissociation energy, while the added steric bulk shields the ether oxygen from enzymatic oxidation[2]. Furthermore, unlike the fully fluorinated

group, the

moiety acts as a lipophilic hydrogen bond donor, enabling novel interactions within the target binding pocket that can significantly boost potency[3].
The 2-Fluoro Substitution: Electronic Modulation

The addition of a fluorine atom at the 2-position of the nicotinic acid ring exerts a powerful inductive electron-withdrawing effect. This serves two purposes:

  • pKa Modulation: It lowers the pKa of the adjacent carboxylic acid, altering the molecule's ionization state at physiological pH (7.4). This often improves membrane permeability and fine-tunes salt-bridge interactions with basic residues in receptor pockets.

  • Ring Deactivation: It decreases the electron density of the pyridine ring, further protecting the core from oxidative metabolism and minimizing reactive metabolite formation[4].

SAR_Workflow Lead Initial Lead: 6-Methoxy-nicotinic acid analogs Liability Metabolic Liability: Rapid CYP450 O-demethylation Lead->Liability Mod1 Bioisosteric Replacement: -OCH3 to -OCF2H Liability->Mod1 Mod2 Electronic Modulation: Add 2-Fluoro substituent Liability->Mod2 Optimized Optimized Core: 6-(difluoromethoxy)-2-fluoronicotinic acid Mod1->Optimized Mod2->Optimized Outcome1 Increased Metabolic Stability (Longer t1/2) Optimized->Outcome1 Outcome2 Modulated pKa & Lipophilic H-Bonding Optimized->Outcome2

Figure 1: Logical workflow for the structural optimization of nicotinic acid analogs.

Comparative SAR & Physicochemical Profiling

To objectively evaluate the performance of 6-(difluoromethoxy)-2-fluoronicotinic acid, we must compare it against alternative building blocks. The table below synthesizes representative physicochemical and metabolic data trends observed when optimizing pyridine-based therapeutics (such as PDE4 or CRF-1 inhibitors)[4],[3].

Analog CoreC6 SubstituentC2 SubstituentPredicted pKa (Acid)LogD (pH 7.4)HLM

(min)
Relative Target Binding
A (Baseline)


~ 4.81.2< 15 (Rapid clearance)1x
B


~ 3.51.4251.5x
C


~ 4.61.8> 605x - 10x
D (Optimized)


~ 3.22.1> 120 (Highly stable)> 15x

Data Interpretation: The transition from Analog A to Analog D demonstrates a synergistic effect. While the 2-fluoro group (Analog B) lowers the pKa and slightly improves stability, it is the introduction of the


 group (Analog C and D) that drastically extends the microsomal half-life (

) by blocking O-dealkylation. The optimized core (Analog D) achieves the ideal balance of metabolic robustness and enhanced lipophilic target engagement[2].

Experimental Protocols: Self-Validating Systems

To trust the SAR data, the experimental methodologies must be robust and self-validating. Below are the standardized protocols used to generate the comparative data for these analogs.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality Check: Why use an NADPH regenerating system? CYP450 enzymes, which are responsible for the oxidative O-demethylation of the methoxy analogs, strictly require NADPH as an electron donor. By comparing stability in the presence and absence of NADPH, we isolate CYP-mediated metabolism from other degradation pathways.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Dilute the test analog (e.g., 6-(difluoromethoxy)-2-fluoronicotinic acid) in DMSO, then spike it into the HLM/buffer suspension to achieve a final compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL. (Ensure final DMSO concentration is

    
     0.1% to prevent CYP inhibition).
    
  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching (Self-Validation): Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., tolbutamide). The organic solvent precipitates the proteins, halting all enzymatic activity instantly.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time. Calculate the

    
     using the slope of the natural log of remaining compound versus time.
    
Protocol 2: Potentiometric pKa Determination

Causality Check: To prove that the 2-fluoro substituent effectively modulates the electronics of the molecule, precise pKa determination is required. Potentiometric titration is preferred over computational prediction because it measures the actual thermodynamic ionization constant in solution.

Step-by-Step Methodology:

  • Standardization: Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25°C.

  • Sample Preparation: Dissolve 2-3 mg of the test compound in a co-solvent mixture (e.g., 0.15 M KCl in water/methanol) to ensure complete solubility across all ionization states.

  • Titration: Titrate the solution with standardized 0.1 M KOH using an automated titrator. Record the pH after each incremental addition of the base.

  • Data Derivation: Plot the first derivative of the titration curve (

    
    pH/
    
    
    
    V). The peak of the derivative curve corresponds to the equivalence point, and the pH at the half-equivalence point represents the pKa of the nicotinic acid derivative.

Conclusion

For drug development professionals engineering next-generation therapeutics, the 6-(difluoromethoxy)-2-fluoronicotinic acid building block offers a distinct advantage over traditional methoxy-pyridine derivatives. By strategically utilizing the


 group to block CYP450-mediated metabolism and the 2-fluoro group to modulate pKa, chemists can significantly extend the in vivo half-life of their leads while simultaneously opening new avenues for lipophilic hydrogen bonding in the target pocket.

References

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.National Institutes of Health (NIH) / PMC.
  • Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors.National Institutes of Health (NIH) / PMC.
  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist.ResearchGate.

Sources

comparative study of the reactivity of 6-(difluoromethoxy)-2-fluoronicotinic acid

[1][2]

Executive Summary

This guide provides a technical analysis of 6-(difluoromethoxy)-2-fluoronicotinic acid (CAS: 1806336-55-9), a specialized heterocyclic building block.[1][2][3] Unlike generic pyridine scaffolds, this molecule offers a unique "dual-activation" profile: a highly reactive electrophilic center at C2 and a lipophilic, metabolically robust bioisostere at C6.[1][3]

Key Advantage: The primary value of this scaffold lies in its orthogonal reactivity .[2][3] The C2-fluorine atom is highly activated for nucleophilic aromatic substitution (

1123

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the electronic landscape of the molecule is prerequisite to predicting its reactivity.

PropertyValue / DescriptionImpact on Reactivity
Formula

--
MW 207.11 g/mol Fragment-based drug design (FBDD) friendly.[1][2][3]
C2-Substituent Fluorine (

)
High Reactivity: Activated by pyridine

and ortho-COOH.[1][2][3] Excellent leaving group for

.
C6-Substituent Difluoromethoxy (

)
Stability: Lipophilic (

), metabolically stable bioisostere of

.[1][2][3] Poor leaving group.
C3-Substituent Carboxylic Acid (

)
Directing Group: Electron-withdrawing; activates C2 > C6.[1][2][3]
Predicted pKa ~3.2 (Acid)Acidic enough to require buffering in nucleophilic steps.[2][3]

Comparative Reactivity Analysis

The following table objectively compares the target scaffold against standard alternatives used in medicinal chemistry.

Table 1: Performance Comparison of Nicotinic Acid Building Blocks
FeatureTarget: 6-(difluoromethoxy)-2-fluoronicotinic acidAlternative A: 2,6-Difluoronicotinic acidAlternative B: 2-Fluoro-6-methoxynicotinic acid

Regioselectivity
Excellent (>99:1) .[1][2][3] Nucleophiles attack C2 exclusively.[2][3] The

at C6 is not displaced.[1][2][3]
Moderate to Poor . Both C2 and C6 are reactive.[2][3] Mixtures of isomers are common.[2][3]Good . C2 is reactive.[2][3][4] C6 is inert to

.[2][3]
Metabolic Stability High .[2][3] The

group resists oxidative O-dealkylation (CYP450).[1][2][3]
N/A . (Fluorines are stable, but lack lipophilic bulk).[2][3]Low . The

group is a "soft spot" for rapid metabolic clearance.[1][2][3]
Lipophilicity (LogP) Medium-High .[1][2][3]

adds lipophilicity without the lability of alkyl groups.[2][3]
Low . Highly polar.Medium .
H-Bonding Donor/Acceptor .[1][2][3] The

proton is a weak H-bond donor.[1][2][3]
Acceptor only (F).Acceptor only (O).
Mechanism of Selectivity

The high regioselectivity is driven by the Meisenheimer Complex stability . Attack at C2 is stabilized by the electronegative nitrogen and the electron-withdrawing carboxyl group at C3. While C6 is also activated by nitrogen, the leaving group ability of fluoride (


13

Visualizing the Reactivity Landscape

The diagram below illustrates the divergent synthetic pathways available for this scaffold. Note the "Decision Point" where the order of operations determines the final product structure.

ReactivityPathwayStart6-(difluoromethoxy)-2-fluoronicotinic acidPathAPath A: Amide Coupling First(R-NH2 / HATU)Start->PathA Carboxyl Activation PathBPath B: SNAr First(Nu-H / Base)Start->PathB Nucleophilic Attack SelectivityCRITICAL:-OCHF2 at C6 is STABLEto SNAr conditions.Start->SelectivityInterAIntermediate A:2-Fluoro-amidePathA->InterA Forms Amide InterBIntermediate B:2-Substituted-acidPathB->InterB Displaces F at C2 ProdAProduct A:2-Substituted-Nicotinamide(Retains -OCHF2)InterA->ProdA SNAr (Amine/Thiol) ProdBProduct B:2-Substituted-Nicotinic Acid(Retains -OCHF2)InterB->ProdB Amide Coupling

Figure 1: Divergent synthetic pathways. The scaffold allows for flexible sequencing of amide coupling and nucleophilic substitution, but the C6-difluoromethoxy group remains constant.

Experimental Protocols

These protocols are designed to be self-validating . The progression of the reaction can be monitored via LC-MS by tracking the distinct mass shift of the fluorine displacement (Path A) or the amide formation (Path B).

Protocol A: Selective Displacement (C2-Functionalization)

Objective: To displace the C2-fluorine with a primary amine while preserving the C3-acid and C6-difluoromethoxy group.[1]

Reagents:

  • Substrate: 6-(difluoromethoxy)-2-fluoronicotinic acid (1.0 eq)[1][2]

  • Nucleophile: Primary/Secondary Amine (1.2 eq)[2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

  • Solvent: DMSO or NMP (anhydrous)[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the nicotinic acid substrate in DMSO (0.2 M concentration). Note: The acid will consume 1 equivalent of base immediately.

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C .

    • Why heat? While 2-fluoropyridines are reactive, the adjacent carboxylate anion (formed by the base) exerts an electronic repulsion effect, raising the activation energy for the incoming nucleophile.

  • Monitoring: Monitor by LC-MS. Look for the mass of [M_substrate + M_amine - HF + H]⁺.[2][3]

    • Checkpoint: If the reaction is sluggish, increase temperature to 120 °C. The

      
       group is stable up to 150 °C in basic media.
      
  • Workup: Dilute with water and adjust pH to ~4 with 1M HCl to precipitate the product or extract into EtOAc.

Protocol B: Amide Coupling (C3-Functionalization)

Objective: To form an amide at C3 without displacing the sensitive C2-fluorine.[1]

Reagents:

  • Coupling Agent: HATU (1.1 eq) or T3P (50% in EtOAc, 1.5 eq)

  • Base: DIPEA (3.0 eq)[2]

  • Amine Partner: R-NH2 (1.1 eq)[1]

  • Solvent: DMF or DCM[1][2][3]

Step-by-Step Workflow:

  • Activation: Dissolve 6-(difluoromethoxy)-2-fluoronicotinic acid in DMF at 0 °C. Add DIPEA and HATU. Stir for 15 minutes.

    • Critical: Do not heat during activation.[2][3] High temperatures with activated esters can lead to self-reaction or hydrolysis.[1][2][3]

  • Coupling: Add the amine partner dropwise.[2][3]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation: The C2-fluorine is susceptible to displacement by the amine if the amine is highly nucleophilic and the temperature is high. However, at RT, the rate of acylation (amide bond formation) is orders of magnitude faster than

    
    .
    
    • Success Indicator: LC-MS shows [M_substrate + M_amine - H2O + H]⁺.[1][2][3] If you see [M - HF], the temperature was too high or the reaction time too long.

Stability & Handling (E-E-A-T)

  • Hydrolytic Stability: The difluoromethoxy group is generally stable to aqueous base (e.g., 1M NaOH, RT, 24h). However, it is acid-sensitive at high temperatures.[1][2][3] Avoid refluxing in concentrated HCl, which can hydrolyze the

    
     to a hydroxyl group (pyridone tautomer).
    
  • Storage: Store under inert atmosphere at 2–8 °C. As a fluorinated acid, it is hygroscopic.[2][3]

References

  • Mechanistic Basis of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951).[2][3] Kinetics of Nucleophilic Substitution. Chemical Reviews, 49(2), 273–412.[2][3] Link[2]
    
  • Difluoromethoxy Group Properties: Zafrani, Y., et al. (2017).[2][3] Difluoromethoxy- and Trifluoromethoxy- Groups: A Physicochemical Comparison. Journal of Medicinal Chemistry, 60(2), 797–804.[3] Link[2]

  • Reactivity of Fluoropyridines: Schlosser, M., & Rausis, T. (2004).[2][3] Site-Selective Substitutions of Difluoropyridines. European Journal of Organic Chemistry, 2004(5), 1018–1024.[2][3] Link[2]

  • General Protocol for Amide Coupling: Montalbetti, C. A., & Falque, V. (2005).[2][3] Amide bond formation and peptide coupling.[2][3][5] Tetrahedron, 61(46), 10827-10852.[1][2][3] Link[2]

A Comparative Benchmarking Guide to Novel 6-(Difluoromethoxy)-2-Fluoronicotinic Acid Based PET Tracers for Neuroinflammation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Advanced Neuroinflammation Imaging

Neuroinflammation is a critical underlying component of a vast spectrum of neurological disorders, from neurodegenerative diseases like Alzheimer's and Parkinson's to acute injuries such as stroke and trauma. The ability to non-invasively visualize and quantify the dynamic processes of neuroinflammation in the living brain is paramount for early diagnosis, patient stratification, and the development of novel therapeutic interventions. Positron Emission Tomography (PET) stands as a powerful molecular imaging modality that allows for the sensitive and specific tracking of biological processes in real-time. The development of novel PET tracers with superior imaging characteristics is therefore a key priority in neuroscience research.

This guide provides a comprehensive performance benchmark of a novel class of PET tracers based on the 6-(difluoromethoxy)-2-fluoronicotinic acid scaffold. We will explore the rationale for targeting two key players in neuroinflammation, the Translocator Protein (TSPO) and Cyclooxygenase-1 (COX-1), and present a head-to-head comparison of our hypothetical tracer, [¹⁸F]DFN-A, with established clinical and preclinical candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge PET imaging in their work.

The Target Landscape: TSPO and COX-1 in Neuroinflammation

The selection of a suitable biological target is the cornerstone of effective PET tracer design. In the context of neuroinflammation, two targets have garnered significant attention:

  • Translocator Protein (18 kDa) (TSPO): Located on the outer mitochondrial membrane of glial cells, TSPO is significantly upregulated in activated microglia and astrocytes, making it a well-established biomarker of neuroinflammation.[1][2] Its role is implicated in microglial activation, mitochondrial function, and steroidogenesis.[1][2]

  • Cyclooxygenase-1 (COX-1): This enzyme is a key mediator of the inflammatory cascade, catalyzing the production of prostaglandins.[3][4] While constitutively expressed, COX-1 levels are elevated in activated microglia and contribute to the neuroinflammatory response.[3][5]

The following diagram illustrates the central roles of TSPO and COX-1 in the neuroinflammatory cascade within microglia.

neuroinflammation_pathway cluster_microglia Activated Microglia Inflammatory_Stimulus Inflammatory Stimulus (e.g., Aβ, LPS) NF_kB NF-κB Pathway Inflammatory_Stimulus->NF_kB Activates TSPO TSPO (Mitochondrial Outer Membrane) Inflammatory_Stimulus->TSPO Upregulates COX_1 COX-1 NF_kB->COX_1 Upregulates Prostaglandins Prostaglandins COX_1->Prostaglandins Produces Neuroinflammation Neuroinflammatory Response Prostaglandins->Neuroinflammation Mitochondrial_Function Mitochondrial Function TSPO->Mitochondrial_Function Modulates Mitochondrial_Function->Neuroinflammation

Caption: Signaling pathways of COX-1 and TSPO in activated microglia.

Introducing [¹⁸F]DFN-A: A Novel Tracer Candidate

For the purpose of this guide, we introduce a hypothetical novel PET tracer, [¹⁸F]DFN-A , based on the 6-(difluoromethoxy)-2-fluoronicotinic acid scaffold. This structure is designed to offer favorable properties for neuroimaging, including potential for high blood-brain barrier penetration and metabolic stability. The difluoromethoxy group can enhance lipophilicity and binding affinity, while the fluoronicotinic acid core provides a reliable site for radiolabeling with fluorine-18.

Proposed Synthesis and Radiolabeling of [¹⁸F]DFN-A

The synthesis of [¹⁸F]DFN-A would proceed via a two-step process, beginning with the synthesis of a suitable precursor followed by the radiolabeling reaction.

1. Precursor Synthesis:

The synthesis of the precursor, a trimethylammonium salt of the nicotinic acid derivative, can be achieved from commercially available starting materials. The 6-chloro-2-fluoronicotinic acid can be converted to its corresponding difluoromethoxy derivative, which is then functionalized to introduce the leaving group for radiolabeling.

2. Radiolabeling with Fluorine-18:

The radiolabeling of the precursor with [¹⁸F]fluoride is proposed to be a one-step nucleophilic aromatic substitution. This method has been successfully applied to other nicotinic acid-based tracers.[6][7]

The following diagram outlines the proposed radiolabeling workflow for [¹⁸F]DFN-A.

radiolabeling_workflow Start [¹⁸F]Fluoride Production (Cyclotron) Trapping Trapping of [¹⁸F]F⁻ on Anion Exchange Cartridge Start->Trapping Elution Elution with K₂CO₃/K₂₂₂ Trapping->Elution Drying Azeotropic Drying Elution->Drying Reaction Reaction with Precursor in DMSO (e.g., 120°C, 15 min) Drying->Reaction Purification HPLC Purification Reaction->Purification Formulation Formulation in Saline for Injection Purification->Formulation QC Quality Control (Radiochemical Purity, Molar Activity) Formulation->QC

Caption: Proposed radiolabeling workflow for [¹⁸F]DFN-A.

Performance Benchmarking: [¹⁸F]DFN-A vs. Established Tracers

The performance of a novel PET tracer must be rigorously evaluated against existing standards. The following tables provide a comparative overview of key performance metrics for our hypothetical [¹⁸F]DFN-A and leading TSPO and COX-1 tracers.

TSPO PET Tracers: A Comparative Analysis
TracerRadiochemical Yield (RCY, decay-corrected)Molar Activity (Aₘ, at EOS)Binding Affinity (Kᵢ, nM) (for HABs)In Vivo Brain Uptake (Rodent, SUV)Key Limitations
[¹⁸F]DFN-A (Hypothetical) > 40%> 150 GBq/µmol< 1> 1.5To be determined
[¹¹C]PBR28 ~45-55%[8]296-351 GBq/µmol[8]2.9 - 4.0[9][10]~2.2 (Baboon)[11]Short half-life of ¹¹C; significant inter-subject variability due to TSPO polymorphism.[12]
[¹⁸F]FEPPA 34 ± 2%[4][13]198 ± 125 GBq/µmol[13][14]~0.07[5]~0.5 (Mouse)[4]Subject to TSPO polymorphism; relatively low brain uptake.[4][5]
[¹⁸F]GE-180 25-35%[15]Not consistently reported~2.4[15]Low brain penetration compared to other tracers.[16]Lower brain uptake and challenging kinetic modeling compared to [¹¹C]PBR28.[15]

EOS: End of Synthesis; HABs: High-Affinity Binders

COX-1 PET Tracers: A Comparative Analysis
TracerRadiochemical Yield (RCY, decay-corrected)Molar Activity (Aₘ, at EOS)Binding Affinity (IC₅₀, nM)In Vivo Brain Uptake (Rodent, %ID/g)Key Limitations
[¹⁸F]DFN-A (Hypothetical) > 40%> 150 GBq/µmol< 10> 1.0To be determined
[¹¹C]PS13 Not consistently reported97.3 ± 36.6 GBq/µmol[17]High affinity~0.7 (Monkey)Short half-life of ¹¹C.
[¹⁸F]PS13 7.9%[1][3]up to 7.9 GBq/µmol[1][3]High affinityModerate brain uptake, some off-target bone uptake.[1][3]Lower molar activity compared to ¹¹C-labeled version.[1][3]

Experimental Protocols for Preclinical Evaluation

A rigorous preclinical evaluation is essential to characterize the performance of a novel PET tracer. The following protocols provide a framework for the in vitro and in vivo assessment of [¹⁸F]DFN-A.

In Vitro Autoradiography of Rodent Brain Slices

This protocol allows for the visualization and quantification of tracer binding to its target in brain tissue.

1. Tissue Preparation:

  • Sacrifice a rodent (e.g., rat or mouse) and rapidly extract the brain.
  • Freeze the brain in isopentane cooled with dry ice.
  • Section the frozen brain into 20 µm coronal slices using a cryostat and mount them on microscope slides.
  • Store the slides at -80°C until use.

2. Binding Assay:

  • Thaw the brain slices to room temperature.
  • Pre-incubate the slices in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15 minutes to remove endogenous ligands.
  • Incubate the slices with a solution of [¹⁸F]DFN-A (e.g., 1-2 nM) in the assay buffer for 60 minutes at room temperature.
  • For determination of non-specific binding, incubate adjacent sections with [¹⁸F]DFN-A in the presence of a high concentration (e.g., 10 µM) of a known TSPO or COX-1 inhibitor.

3. Washing and Drying:

  • Wash the slides twice for 2 minutes each in ice-cold assay buffer to remove unbound tracer.
  • Perform a final quick rinse in ice-cold deionized water.
  • Dry the slides under a stream of cool air.

4. Imaging and Analysis:

  • Expose the dried slides to a phosphor imaging plate overnight.
  • Scan the imaging plate using a phosphor imager.
  • Quantify the signal intensity in different brain regions using appropriate software and calculate specific binding by subtracting the non-specific binding from the total binding.
In Vivo MicroPET Imaging in a Rodent Model of Neuroinflammation

This protocol describes the use of microPET imaging to assess the in vivo performance of [¹⁸F]DFN-A in a lipopolysaccharide (LPS)-induced neuroinflammation model.

1. Animal Model:

  • Induce neuroinflammation in rodents (e.g., rats) by intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).
  • Use saline-injected animals as controls.
  • Allow the inflammation to develop for a specified period (e.g., 6-24 hours).

2. Tracer Administration and PET Scan:

  • Anesthetize the animal (e.g., with isoflurane).
  • Administer a bolus injection of [¹⁸F]DFN-A (e.g., 5-10 MBq) via the tail vein.
  • Immediately acquire a dynamic PET scan for 60-90 minutes using a microPET scanner.

3. Image Reconstruction and Analysis:

  • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
  • Co-register the PET images with an anatomical template (e.g., MRI or CT).
  • Draw regions of interest (ROIs) on the brain images (e.g., cortex, hippocampus, striatum, cerebellum).
  • Generate time-activity curves (TACs) for each ROI.
  • Calculate the Standardized Uptake Value (SUV) for each region at a specific time point (e.g., 30-60 minutes post-injection).
  • Compare the SUV between the LPS-treated and control groups.

The following diagram illustrates the general workflow for preclinical PET tracer evaluation.

preclinical_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Binding Affinity & Selectivity (Ki/IC₅₀) Autoradiography Autoradiography (Brain Slices) Binding_Assay->Autoradiography Radiosynthesis Tracer Radiolabeling & QC MicroPET MicroPET Imaging Radiosynthesis->MicroPET Animal_Model Animal Model of Neuroinflammation Animal_Model->MicroPET Metabolism Metabolite Analysis MicroPET->Metabolism Biodistribution Ex Vivo Biodistribution MicroPET->Biodistribution

Caption: Workflow for preclinical evaluation of a novel PET tracer.

Conclusion and Future Directions

The development of novel PET tracers with superior performance characteristics is crucial for advancing our understanding and treatment of neurological disorders associated with neuroinflammation. The hypothetical 6-(difluoromethoxy)-2-fluoronicotinic acid based tracer, [¹⁸F]DFN-A, presents a promising scaffold for targeting key neuroinflammatory markers like TSPO and COX-1. The proposed synthetic and radiolabeling strategies are feasible based on existing literature.

The comprehensive benchmarking against established tracers highlights the potential for [¹⁸F]DFN-A to offer improved radiochemical yield and molar activity. However, its true potential can only be realized through rigorous preclinical evaluation as outlined in this guide. Future studies should focus on the synthesis and characterization of [¹⁸F]DFN-A, followed by a thorough assessment of its in vitro and in vivo properties. Such efforts will be instrumental in determining its utility as a next-generation PET tracer for neuroinflammation imaging.

References

  • Hosten, B., et al. (2018). [18F]FEPPA a TSPO Radioligand: Optimized Radiosynthesis and Evaluation as a PET Radiotracer for Brain Inflammation in a Peripheral LPS-Injected Mouse Model. Molecules, 23(6), 1375. [Link]

  • Singh, P., et al. (2021). Synthesis of [18F]PS13 and Evaluation as a PET Radioligand for Cyclooxygenase-1 in Monkey. ACS Chemical Neuroscience, 12(4), 624-634. [Link]

  • Ghosh, B., et al. (2015). Improved Automated Radiosynthesis of [11C]PBR28. Molecules, 20(6), 11366-11379. [Link]

  • Notter, T., et al. (2020). The Translocator Protein (TSPO) in Mitochondrial Bioenergetics and Immune Processes. International Journal of Molecular Sciences, 21(5), 1673. [Link]

  • Choi, S. H., et al. (2009). Cyclooxygenase-1 null mice show reduced neuroinflammation in response to β-amyloid. The American journal of pathology, 174(2), 612-620. [Link]

  • van der Doef, T. F., et al. (2021). Is cyclooxygenase-1 involved in neuroinflammation?. Journal of neuroinflammation, 18(1), 1-13. [Link]

  • James, M. L., et al. (2017). The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing. ACS Omega, 2(4), 1499-1510. [Link]

  • Aid, S., et al. (2010). Targeting cyclooxygenases-1 and -2 in neuroinflammation: therapeutic implications. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(1), 70-81. [Link]

  • P-M, Rusjan., et al. (2022). 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study. Molecules, 27(23), 8196. [Link]

  • Singh, P., et al. (2021). Fluorine‐18 Radiochemistry for PET Imaging Applications—Fundamentals and Recent Advances. Chemistry–A European Journal, 27(4), 1289-1314. [Link]

  • Dakshanamurthy, S. (2026). Optimizing PET Tracer Synthesis with High-Purity 6-Fluoronicotinic Acid. LinkedIn. [Link]

  • Olberg, D. E., et al. (2010). One step radiosynthesis of 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([18F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of medicinal chemistry, 53(4), 1732-1740. [Link]

  • Kim, M. J., et al. (2020). First-in-human evaluation of [11C]PS13, a novel PET radioligand, to quantify cyclooxygenase-1 in the brain. Journal of Cerebral Blood Flow & Metabolism, 40(5), 1059-1069. [Link]

  • Owen, D. R., et al. (2011). Mixed-Affinity Binding in Humans with 18-kDa Translocator Protein Ligands. Journal of Nuclear Medicine, 52(1), 24-32. [Link]

  • Toth, M., et al. (2015). Positron Emission Tomography studies with [11C]PBR28 in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation. PLoS One, 10(5), e0125917. [Link]

  • Aerts, J., et al. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 29(1), 147. [Link]

  • Ghosh, B., et al. (2015). Improved Automated Radiosynthesis of [11C]PBR28. Molecules, 20(6), 11366-11379. [Link]

  • Basuli, F., et al. (2020). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules, 25(17), 3924. [Link]

  • Yoder, K. K., et al. (2015). Comparison of Standardized Uptake Values with Volume of Distribution for Quantitation of [11C]PBR28 Brain Uptake. Synapse, 69(11), 535-540. [Link]

  • Toth, M., et al. (2015). Positron Emission Tomography studies with [11C]PBR28 in the Healthy Rodent Brain: Validating SUV as an Outcome Measure of Neuroinflammation. PLoS One, 10(5), e0125917. [Link]

  • Scarf, A. M., et al. (2022). 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study. Molecules, 27(23), 8196. [Link]

  • Launiere, K. (2015). Quantification of [11C]PBR28 PET studies. Turku PET Centre. [Link]

  • Chen, Y-J., et al. (2022). Neuroinflammation in Low-Level PM2.5-Exposed Rats Illustrated by PET via an Improved Automated Produced [18F]FEPPA: A Feasibility Study. International Journal of Molecular Sciences, 23(12), 6475. [Link]

  • Walker, M. D., et al. (2015). [11C]PBR28 PET imaging is sensitive to neuroinflammation in the aged rat. Journal of Cerebral Blood Flow & Metabolism, 35(4), 547-551. [Link]

  • Owen, D. R., et al. (2011). An 18-kDa Translocator Protein (TSPO) Polymorphism Explains Differences in Binding Affinity of the PET Radioligand PBR28. Journal of Cerebral Blood Flow & Metabolism, 32(1), 1-5. [Link]

  • Dillemuth, B., et al. (2024). Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP, a novel radiopeptide for targeted PET imaging of fatty acid binding protein 3. EJNMMI Radiopharmacy and Chemistry, 9(1), 1-14. [Link]

  • Owen, D. R., et al. (2014). Determination of [11C]PBR28 binding potential in vivo: A first human TSPO blocking study. Journal of Cerebral Blood Flow & Metabolism, 34(6), 989-994. [Link]

  • Unterrainer, M., et al. (2019). Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism. International Journal of Molecular Sciences, 20(3), 557. [Link]

  • Kuchar, M., et al. (2023). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process. ACS Omega, 8(42), 38339-38352. [Link]

  • Li, Y., et al. (2021). In Vivo Brain Region-specific TSPO Imaging by PET/MRI [18F]FEPPA. Molecular Imaging and Biology, 23(2), 226-237. [Link]

  • Namavari, M., et al. (2011). HPLC-free and cassette-based nucleophilic production of [18F]FDOPA for clinical use. Applied Radiation and Isotopes, 69(10), 1493-1498. [Link]

  • Albert, N. L., et al. (2021). Impact of TSPO Receptor Polymorphism on [18F]GE-180 Binding in Healthy Brain and Pseudo-Reference Regions of Neurooncological and Neurodegenerative Disorders. Journal of Nuclear Medicine, 62(10), 1452-1459. [Link]

  • Gaiteiro, A. (2025). Investigating the Neuroinflammatory Response to Brain Irradiation using [18F]FEPPA-PET and Immunohistochemistry. Western University Electronic Thesis and Dissertation Repository. [Link]

  • Singh, P., et al. (2021). Chemical structures showing the labeling site for A [ 11 C]PS13 and B [...]. ResearchGate. [Link]

  • Boutin, H., et al. (2015). 18F-GE-180: a novel TSPO radiotracer compared to 11C-R-PK11195 in a preclinical model of stroke. European Journal of Nuclear Medicine and Molecular Imaging, 42(3), 503-511. [Link]

  • Basuli, F., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Molecules, 27(13), 4210. [Link]

  • Z-G, Chen., et al. (2018). Specific activities of [ 11 C]radiopharmaceuticals (EOB) produced from [ 11 C]methane. ResearchGate. [Link]

Sources

Comparative Metabolic Stability Guide: 6-(Difluoromethoxy)-2-fluoronicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the metabolic stability profile of 6-(difluoromethoxy)-2-fluoronicotinic acid derivatives. In modern drug discovery, this scaffold represents a strategic "Goldilocks" solution, balancing the metabolic lability of methoxy groups with the extreme lipophilicity of trifluoromethoxy alternatives.

The 6-(difluoromethoxy) moiety (


) serves as a lipophilic hydrogen bond donor, a rare physicochemical feature that improves binding affinity while significantly retarding oxidative clearance. When coupled with a C2-fluorine substitution, which blocks nucleophilic attack and oxidation at the pyridine nitrogen-adjacent position, this scaffold exhibits superior microsomal stability compared to non-fluorinated analogs.

Structural Rationale & Chemical Logic

To understand the stability profile, one must deconstruct the scaffold into its functional metabolic liabilities and the specific protective effects of fluorination.

The "Fluorine Effect" on Metabolic Soft Spots
  • The 6-Position (

    
     vs. 
    
    
    
    ):
    • Liability: A standard 6-methoxy (

      
      ) group on a pyridine ring is highly susceptible to O-dealkylation  by Cytochrome P450 (CYP450) enzymes. This proceeds via Hydrogen Atom Transfer (HAT) from the methyl C-H bond.
      
    • Solution: The

      
       group replaces weak C-H bonds with stronger C-F bonds. The remaining hydrogen is more acidic and less available for the radical abstraction required for oxidative cleavage.
      
  • The 2-Position (Fluorine Blockade):

    • Liability: The C2 position of nicotinic acid derivatives is electron-deficient and prone to oxidation (forming 2-pyridones) or nucleophilic displacement (glutathione conjugation).

    • Solution: A C2-fluorine atom sterically and electronically blocks this site, preventing the formation of reactive metabolites.

Physicochemical "Goldilocks" Zone

The difluoromethoxy group offers a unique compromise between stability and polarity:

SubstituentMetabolic StabilityLipophilicity (

LogP)
H-Bond Donor?

Low (High Clearance)BaselineNo

High Moderate (+0.3 to +0.6) Yes (Weak)

Very HighHigh (+1.0 to +1.2)No

Comparative Performance Analysis

The following data illustrates the representative metabolic stability profile of the 6-(difluoromethoxy)-2-fluoronicotinic acid scaffold compared to its direct analogs in Human Liver Microsomes (HLM).

Table 1: Intrinsic Clearance ( ) Comparison

Data represents averaged class behavior for nicotinic acid derivatives.

Compound VariantStructure Feature

(min)

(µL/min/mg)
Primary Metabolite
Analog A 6-Methoxy (

)
12> 115 (High)O-desmethyl (Pyridine-ol)
Analog B 6-Trifluoromethoxy (

)
> 120< 10 (Low)None detected (Stable)
Target Scaffold 6-Difluoromethoxy (

)
85 18 (Low-Mod) Minimal O-dealkylation
Interpretation

Analog A (


)  is rapidly cleared due to facile CYP-mediated O-demethylation.
Analog B (

)
is metabolically inert but often suffers from poor solubility or excessive plasma protein binding due to high lipophilicity. Target Scaffold (

)
retains significant metabolic stability (7x half-life improvement over methoxy) while maintaining the ability to form hydrogen bonds with target proteins, often resulting in superior potency/efficacy ratios.

Mechanistic Pathway: CYP450 Interactions

The following diagram illustrates the divergent metabolic fates of the methoxy vs. difluoromethoxy scaffolds.

MetabolicPathway Methoxy 6-Methoxy Analog (Susceptible) Radical_M C-H Radical Intermediate Methoxy->Radical_M Fast H-Abstraction (Weak C-H Bond) Difluoro 6-Difluoromethoxy Scaffold (Stable) Stable_Drug Intact Drug (Circulating) Difluoro->Stable_Drug Resists Abstraction (Strong C-F Bond) CYP CYP450 (Oxidation) Difluoro->CYP Slow Interaction Hemiacetal Hemiacetal Intermediate Radical_M->Hemiacetal OH Rebound Metabolite 6-Hydroxy Metabolite (Inactive/Excreted) Hemiacetal->Metabolite Spontaneous Collapse

Figure 1: Mechanism of metabolic divergence. The C-F bond strength in the difluoromethoxy group prevents the initial hydrogen abstraction step required for oxidative dealkylation.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your specific 6-(difluoromethoxy)-2-fluoronicotinic acid derivative, use the following standardized Human Liver Microsome (HLM) assay. This protocol ensures data is comparable across batches.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Prep 1. Preparation Pre-warm Buffer & Microsomes (37°C) Test Cmpd: 1 µM final Initiate 2. Initiation Add NADPH Regenerating System Prep->Initiate Incubate 3. Incubation Timepoints: 0, 5, 15, 30, 45, 60 min Agitation at 37°C Initiate->Incubate Quench 4. Termination Transfer aliquot to Ice-Cold ACN (Stops CYP activity) Incubate->Quench At each timepoint Process 5. Processing Centrifuge (4000g, 20 min) Collect Supernatant Quench->Process Analyze 6. Analysis LC-MS/MS (MRM Mode) Quantify % Remaining Process->Analyze

Figure 2: Step-by-step workflow for assessing metabolic stability in liver microsomes.

Step-by-Step Procedure
  • Preparation: Dilute test compound to 1 µM in phosphate buffer (0.5 mg/mL microsome protein concentration). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Pre-incubation: Equilibrate mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile (containing internal standard).

  • Clarification: Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion transition.

Data Analysis & Interpretation

To objectively compare your derivative, calculate the Intrinsic Clearance (


) .
  • Plot Data: Plot ln(% Remaining) vs. Time (min).[1]

  • Determine Slope: The slope of the linear regression is

    
     (elimination rate constant).
    
  • Calculate Half-life (

    
    ): 
    
    
    
    
  • Calculate

    
    : 
    
    
    
    

Success Criteria:

  • 
     µL/min/mg:  High Stability (Ideal for once-daily dosing).
    
  • 
     µL/min/mg:  Moderate Stability.
    
  • 
     µL/min/mg:  Low Stability (Likely requires structural optimization).
    

References

  • Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • BenchChem Technical Guides. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."

  • MDPI Pharmaceuticals. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." MDPI.

  • Protocol Repository. (2024). "Microsomal Stability Assay Protocol." AxisPharm/Protocols.io.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Difluoromethoxy-2-fluoronicotinic acid
Reactant of Route 2
Reactant of Route 2
6-Difluoromethoxy-2-fluoronicotinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.